Product packaging for Polyubiquitin(Cat. No.:CAS No. 120904-94-1)

Polyubiquitin

Cat. No.: B1169507
CAS No.: 120904-94-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Polyubiquitin is a fundamental post-translational modification formed by the covalent conjugation of ubiquitin molecules into chains, serving as a versatile signaling mechanism in cellular regulation. Unlike monoubiquitination, this compound chains are formed when the C-terminus of a donor ubiquitin molecule forms an isopeptide bond with a specific lysine residue (K6, K11, K27, K29, K33, K48, K63) or the N-terminal methionine (M1) of an acceptor ubiquitin . The specific topology of the chain, defined by the linkage type, creates a unique molecular "code" that is decoded by specialized ubiquitin-binding domains (UBDs) to direct distinct biological outcomes . The core research value of this compound lies in its ability to specifically regulate diverse cellular processes. K48-linked this compound chains are the canonical signal for targeting substrate proteins to the 26S proteasome for degradation . In contrast, K63-linked chains play critical non-proteolytic roles in key signaling pathways, including the DNA damage response, kinase activation, inflammation, and endocytosis . The importance of other linkages is increasingly recognized; for example, K11-linked chains are involved in degradative processes during mitosis, while K6, K27, and K29 linkages have been implicated in mitochondrial quality control (mitophagy) and mRNA regulation . Furthermore, linear (M1-linked) this compound chains are essential for activating the NF-κB transcription factor pathway . Recent research has also revealed that the elongation of this compound chains can decrease their thermodynamic stability, potentially promoting the formation of fibrillar aggregates that may serve as a signal for clearance by autophagy . The synthesis of this compound chains is a tightly controlled enzymatic cascade involving E1 activating, E2 conjugating, and E3 ligase enzymes. Some E3 ligases, like the Anaphase-Promoting Complex/Cyclosome (APC/C), employ sophisticated mechanisms, utilizing different E2 enzymes for the initial substrate ubiquitination (initiation) and for subsequent chain elongation . Our this compound reagents are essential tools for investigating these complex mechanisms, enabling studies in protein degradation, cell cycle progression, DNA repair, innate immunity, and neurodegenerative disease. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

120904-94-1

Molecular Formula

C8H10N2O

Synonyms

Polyubiquitin

Origin of Product

United States

Structural Diversity and Linkage Topologies of Polyubiquitin Chains

Homotypic Polyubiquitin Chains

Homotypic this compound chains are characterized by the linkage of ubiquitin monomers solely through a single, specific lysine (B10760008) residue or the N-terminal methionine throughout the entire chain . This consistent linkage type results in a defined structural architecture that dictates the chain's functional outcome.

Methionine 1 (M1)-linked Linear this compound Chains: Assembly and Signaling Properties

Methionine 1 (M1)-linked this compound chains, also known as linear this compound chains, are biochemically and structurally unique because they are formed via a peptide bond between the N-terminal methionine of one ubiquitin and the C-terminal carboxyl group of another, rather than an isopeptide bond at a lysine residue . This head-to-tail linkage results in a fairly linear or open conformation .

Assembly and Signaling Properties:

Linear Ubiquitin Chain Assembly Complex (LUBAC): M1-linked chains are exclusively assembled by the Linear Ubiquitin Chain Assembly Complex (LUBAC), which is currently the only known E3 ligase capable of forming linear ubiquitin chains . LUBAC consists of three subunits: Haeme-Oxidized IRP2 ubiquitin Ligase 1L (HOIL-1L), HOIL-1-Interacting Protein (HOIP), and Shank-Associated RH Domain-Interacting Protein (SHARPIN) . HOIP plays a central role in LUBAC's activity, containing a unique linear ubiquitin chain-determining domain (LDD) that ensures the N-terminus of the acceptor ubiquitin is the sole amino group available for conjugation .

NF-κB Activation and Immune Homeostasis: M1-linked this compound chains are critical regulators of NF-κB activation, immune homeostasis, and prevention of tumor necrosis factor (TNF)-induced cell death . These chains act as a scaffold to recruit the IKK complex via the ubiquitin-binding domain of NEMO, which is essential for TNFα-induced IKK/NF-κB activation .

Cell Death and Autophagy: Linear ubiquitination also plays important roles in regulating cell death signaling cascades and autophagy .

Regulation: The deubiquitinase OTULIN negatively regulates M1-linked this compound signaling by removing these chains, and OTULIN deficiency in humans can lead to OTULIN-related autoinflammatory syndrome (ORAS) .

Data Table: Homotypic this compound Linkages and Their Functions

Linkage TypeConformationPrimary FunctionsKey Associated E3 Ligases / Complexes
K29Extended/OpenProteasomal degradation (UFD pathway), especially with K48 linkages; mRNA stability regulation; epigenome integrity; degradation of chromatin-associated proteins ITCH, UBR5, UBE3C, TRIP12
K33Compact/ExtendedNegative regulation of T-cell antigen receptor (TCR) activation; negative regulation of AMPK-related kinases (NUAK1, MARK4); post-Golgi protein trafficking AREL1, Cbl-b, Itch
M1 (Linear)Linear/OpenNF-κB activation; immune homeostasis; prevention of TNF-induced cell death; autophagy; cell death signaling LUBAC (HOIL-1L, HOIP, SHARPIN)
K48ClosedPrimary signal for proteasomal degradation (Various E3 ligases)
K63Extended/OpenProteasome-independent signaling (e.g., DNA repair, inflammatory signaling, endocytosis, translation, autophagy) (Various E3 ligases)
K11ClosedProteasomal degradation (e.g., cell cycle regulation); intracellular trafficking; adaptation to hypoxia UBE2C, UBE2S, APC/C
K6, K27Closed (K6, K27)DNA damage response (K6); mitophagy (K6); RNA processing (K27) BRCA1-BARD1, Parkin (K6)

Heterotypic this compound Chains

Beyond homotypic this compound chains, the ubiquitin system generates "heterotypic" chains, which incorporate multiple linkage types within a single polymer . This architectural complexity significantly expands the signaling capacity of the ubiquitin system, allowing for more intricate cellular responses . Heterotypic chains can be broadly categorized into two main types: mixed linkage chains and branched chains .

Mixed Linkage this compound Chains: Interplay of Different Linkage Types

Mixed linkage this compound chains are heterotypic polymers where multiple different linkage types may alternate, but each ubiquitin moiety within the chain is modified at only one position . This means that while the chain contains different inter-ubiquitin bonds (e.g., K48 and K63), each ubiquitin in the chain serves as an acceptor for only one other ubiquitin molecule .

Interplay and Functional Implications:

Formation: Some E2 ubiquitin-conjugating enzymes, such as the UBCH5 family, can assemble linkage-nonspecific ubiquitin chains in vitro, suggesting a mechanism for mixed chain formation .

Signal Integration and Complex Regulation: The co-existence of different linkage types within the same this compound chain can lead to signal integration and alter the ubiquitin code, providing a more refined regulatory mechanism .

Examples:

K63/M1 Mixed Chains: These mixed chains are formed during NF-κB signaling, notably in response to TNF, IL-1, TLR3, and NOD1 receptor activation . The co-existence of K63 and M1 linkages on the same this compound chain may facilitate the co-localization of key signaling complexes (e.g., TAB2/TAK1 and IκB kinase (IKK) complexes), thereby promoting efficient activation of IKK . Furthermore, K63/M1 mixed chains can enhance the resistance of K63-linked chains to deubiquitylation by enzymes like A20, thus preserving active signaling complexes .

Branched this compound Chains: Complexity in Ubiquitin Architecture

Branched this compound chains represent an even greater level of complexity in ubiquitin architecture. In these structures, at least one ubiquitin moiety within the chain is modified at two or more positions simultaneously, creating a bifurcation point or "branch" in the polymer . This intricate architecture significantly expands the signaling capacity of the ubiquitin system . Although complex, branched chains constitute a substantial fraction of cellular this compound, highlighting their physiological importance .

Complexity and Formation:

Bifurcation: The presence of multiple linkages on a single ubiquitin within the chain leads to a bifurcated structure . Theoretically, many different types of branched ubiquitin chains can be formed .

Collaborative Assembly: The formation of branched ubiquitin chains often requires intricate cooperation between different E2 and E3 ubiquitylation enzymes . Specific E3 ligases, including UBE3C, UBR5, cIAP1, HUWE1, TRAF6, UBR4, KCMF1, and components of the APC/C and LUBAC, can generate branched ubiquitin chains .

Unique Properties: Branched chains can lead to an increased density of the ubiquitin signal and may possess unique interdomain interfaces that enhance their binding affinity for specific ubiquitin receptors .

K11/K48-branched this compound Chains

K11/K48-branched this compound chains are one of the most well-characterized types of branched chains identified in cells, with significant roles in protein degradation and cell cycle regulation .

Assembly and Biological Roles:

Cell Cycle Regulation and Proteasomal Degradation: K11/K48-branched this compound chains are particularly important for enhancing proteasomal degradation during mitosis . For instance, the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in cell cycle control, assembles K11/K48 ubiquitin chains on its substrates, such as cyclin B1, to drive their rapid degradation and facilitate mitotic exit . This process involves the coordinated action of E2 enzymes like UBE2C (which initiates ubiquitylation) and UBE2S (which elongates ubiquitin chains with K11 linkages) .

Enhanced Receptor Binding: The branching in K11/K48 chains creates a unique interdomain interface between the distal ubiquitins, which significantly enhances their binding affinity for proteasomal subunit Rpn1 (also known as PSMC2 or S10b). This increased affinity allows K11/K48-branched polyubiquitins to act as high-priority signals for proteasomal degradation .

Protein Quality Control: K11/K48 ubiquitin chains are also formed on misfolded proteins in the endoplasmic reticulum (ER), particularly those targeted for ER-associated degradation (ERAD). The formation of these branched chains, mediated by E3 ligases like UBR4 and KCMF1, is critical for the clearance of misfolded proteins and preventing their aggregation. Dysregulation of this process may be linked to neurodegenerative diseases .

Response to Stress: K11/K48 branched ubiquitination is induced under various proteotoxic stresses and plays a role in cellular adaptation to hypoxia .

Data Table: Heterotypic this compound Chains and Their Properties

Chain TypeDefinitionKey Properties / Functional ImplicationsKey Associated E3 Ligases
Mixed Linkage this compound Chains Contain multiple linkage types; each ubiquitin modified at only one position Signal integration; altered ubiquitin code; can protect existing linkages from deubiquitylation UBCH5 family (linkage-nonspecific)
K63/M1 Mixed ChainsCoexistence of K63 and M1 linkages Facilitate co-localization of signaling complexes (e.g., TAB2/TAK1, IKK) in NF-κB signaling; protect K63 linkages from disassembly by A20 LUBAC
Branched this compound Chains At least one ubiquitin modified at two or more positions, creating a bifurcation Significantly expand signaling capacity; increased density of ubiquitin signal; unique interdomain interfaces; often require cooperative enzymatic action UBE3C, UBR5, cIAP1, HUWE1, TRAF6, UBR4, KCMF1, APC/C, LUBAC
K11/K48-branched this compound ChainsSpecific branched chain with K11 and K48 linkages Enhance proteasomal degradation (especially during mitosis and proteotoxic stress); regulate cell cycle progression; enhance binding to proteasomal receptor Rpn1; crucial for clearance of misfolded proteins (ERAD); involved in cellular adaptation to hypoxia APC/C (with UBE2C, UBE2S); UBR4, UBR5, KCMF1
K29/K48-branched this compound ChainsSpecific branched chain with K29 and K48 linkages Mediate proteasomal degradation (Not explicitly detailed in search results for assembly)
K48/K63-branched this compound ChainsSpecific branched chain with K48 and K63 linkages Multiple functions, including proteasomal degradation, NF-κB signaling, and as a signal for p97/VCP processing; inhibit CYLD-mediated disassembly of K63 linkages TRAF6, HUWE1

Note: This table highlights specific information on mixed and branched chains as requested.

K48/K63-branched this compound Chains

K48/K63-branched this compound chains are a significant class of heterotypic ubiquitin modifications, characterized by a single ubiquitin molecule being modified concurrently at both its K48 and K63 residues . These branched architectures theoretically account for 28 different trimeric chain types and constitute a substantial fraction of cellular this compound, making up approximately 10% of all this compound formed in human cells, with some studies indicating they comprise 20% of all K63 linkages .

Detailed research findings have elucidated key functions for K48/K63-branched chains:

NF-κB Signaling : K48/K63 branched ubiquitination has been found to regulate the NF-κB pathway . A notable mechanism involves the K63 chains assembled by TRAF6 in response to IL-1β stimulation. These chains recruit the E3 ligase HUWE1, which then branches out the preassembled K63 chains by adding K48 linkages . Crucially, the formation of these K48/K63 branched linkages protects the K63 linkages from deubiquitination mediated by CYLD, thereby extending the duration of NF-κB signaling .

Proteasomal Degradation : Despite K63 linkages typically being associated with proteasome-independent pathways, K48/K63-branched chains have been implicated in triggering proteasomal degradation . Quantitative analysis revealed that K48/K63 branched linkages preferentially associate with proteasomes in cells . For instance, K63 ubiquitylation of the proapoptotic regulator TXNIP by the ubiquitin ligase ITCH can serve as a "seed" to facilitate the assembly of K48/K63 branched ubiquitin chains through the recruitment of K48-chain assembling ubiquitin ligases like UBR5, ultimately directing substrates to the proteasome .

Other Branched Linkages

Beyond K48/K63, several other types of branched ubiquitin linkages have been identified, further expanding the signaling capacity of the ubiquitin system. While theoretically 28 different trimeric branched ubiquitin chain types are possible, only a few have been extensively characterized in cells .

Other significant branched ubiquitin chain types include:

K11/K48-branched Chains : These are among the most studied branched chains and play critical roles in regulating protein degradation and cell cycle progression . The anaphase-promoting complex (APC/C), a key E3 ligase in cell cycle regulation, efficiently synthesizes branched conjugates containing multiple blocks of K11-linked chains . This process often requires the cooperative action of two distinct E2 enzymes, such as Ube2C and Ube2S . Ube2C initiates short chains that can contain K11, K48, and K63 linkages, while Ube2S adds specific K11-linked ubiquitin blocks, leading to the formation of branched structures . K11/K48 branched ubiquitination has been detected on APC/C substrates like Nek2A and cyclin A during mitosis, enhancing substrate degradation by increasing binding to the proteasomal ubiquitin receptor RPN10 . These chains act as "proteasomal priority signals" .

K29/K48-branched Chains : These branched chains mediate proteasomal degradation . Their formation can involve the collaboration between different E3 ligases. For example, the U-box E3 ligase Ufd2 can cooperate with the HECT E3 ligase Ufd4 to form K29/K48 branched chains on substrates of the ubiquitin fusion degradation pathway . Additionally, the K29-specific HECT E3 ligase TRIP12 can contribute to the formation of complex K29/K48 chain architectures on substrates like BRD4, often after initial K48-linked chains are assembled by CRL2VHL .

K29/K33-branched Chains : Mass spectrometry analyses have identified the presence of K29/K33 branched ubiquitin chain types .

M1/K63-branched Chains : These mixed/branched chains have been observed to form during NF-κB activation and can protect K63-linked chains from disassembly by deubiquitinases like A20, similar to how K48 branches protect K63 chains .

Higher-ordered branched chains with more than two forks have also been discovered through methods like Ub-clipping . The synthesis of these complex structures can be achieved by a single E3 ligase, sequential action of two E2-E3 pairs, or two E3 enzymes . Some branching E3 ligases, such as HUWE1 and UBR5, possess ubiquitin-binding domains (UBDs) that allow them to bind to existing ubiquitin chains and then branch them with a new linkage type .

Table 2: Examples of E3 Ligases and E2 Enzymes Involved in Branched Chain Synthesis

Branched Linkage TypeE3 Ligases/E2 Enzymes InvolvedSubstrates/Pathways
K48/K63TRAF6, HUWE1, ITCH, UBR5NF-κB signaling, TXNIP degradation
K11/K48APC/C (with Ube2C, Ube2S)Cell cycle regulators (e.g., Nek2A, cyclin A), proteasomal degradation
K29/K48Ufd2, Ufd4, CRL2VHL, TRIP12Ubiquitin fusion degradation pathway substrates, BRD4 degradation
M1/K63LUBAC (implied)NF-κB signaling

(Note: This table is intended as a static representation; in an interactive format, users could explore specific enzyme combinations or target pathways.)

Unanchored this compound Chains: Synthesis and Intracellular Functions

Unanchored this compound chains are unique in that they are not covalently attached to a substrate protein . Instead, they exist as free chains within the cell, and their physiological functions have garnered increasing appreciation.

Synthesis of Unanchored this compound Chains:Unanchored this compound chains can be generated through two primary mechanisms:

De novo synthesis : Specialized ubiquitin-conjugating enzyme (E2) and ligase (E3) pairs can synthesize these chains directly from free ubiquitin. A well-known example is the E2 complex Ubc13/Uev1a, which is responsible for generating unanchored K63-linked this compound chains . Similarly, the RING-between-RING E3 ligase RNF216 has been reported to synthesize unanchored K63 chains .

Deubiquitination of substrates : Unanchored chains can also be derived from the deubiquitination of substrate proteins by deubiquitinating enzymes (DUBs) . Enzymes like yeast Ubp14 and its human homologue Isopeptidase T (USP5) are known to disassemble unanchored ubiquitin chains . While historically suggested that USP5 rapidly disassembles unanchored chains to prevent them from inhibiting proteasomal degradation by competing with ubiquitinated substrates , their physiological roles are now understood to be far more diverse.

Intracellular Functions of Unanchored this compound Chains:Far from being mere byproducts or inhibitors, unanchored this compound chains serve crucial roles in various cellular signaling pathways and stress responses:

Immune Signaling and NF-κB Pathway : Unanchored this compound, particularly K63-linked chains, is essential for intracellular NF-κB signaling, which originates from interleukin-1 receptors (IL-1Rs) and Toll-like receptors (TLRs) . Unanchored K63-Ub chains can bind to RIG-I-like receptors (RLRs) to promote immune responses against RNA viruses . Furthermore, linear this compound chains can directly activate IKK complexes, leading to NF-κB-mediated gene expression and inflammation .

Inflammasome Activation : Recent research indicates that unanchored K48- or K63-linked this compound chains play a role in activating the non-canonical inflammasome via ubiquitin regulatory x domain-containing protein 1 (UBXN1). This activation impacts caspase-4/11 activation, cytokine secretion, and pyroptosis in response to intracellular lipopolysaccharide (LPS) .

Proteostasis and Aggregate Clearance : Unanchored K63-linked this compound chains have been shown to bind to HDAC6, thereby activating aggregate clearance mechanisms via autophagy . The abundance of unanchored this compound chains increases under proteotoxic stress, suggesting a general role in proteostasis .

Ribosome Biogenesis and Quality Control : K29-linked unanchored this compound chains have been found to disrupt ribosome biogenesis and/or assembly. When accumulated, these chains can cause toxicity by forming intracellular aggregates and by physically associating with ribosomes, leading to severe growth defects. This disruption can activate ribosomal quality control pathways .

Interferon Signaling : Unanchored K48-Ub chains can bind IKK-ε, leading to the activation of STAT1 phosphorylation, which in turn promotes interferon expression and signaling .

These findings underscore the multifaceted regulatory capacity of unanchored this compound chains, highlighting their active participation in critical cellular processes beyond simple proteasome inhibition.

Table 3: Intracellular Functions of Unanchored this compound Chains

Linkage Type (Unanchored)Associated FunctionsKey Interacting Proteins/Pathways
K63NF-κB signaling, immune responses, autophagyUbc13/Uev1a, RLRs, HDAC6, IL-1Rs, TLRs, RNF216, UBXN1
K48Interferon signaling, non-canonical inflammasomeIKK-ε, UBXN1
K29Ribosome biogenesis perturbation, proteostasisRibosomes, UBP2, UBP14
Linear M1NF-κB signalingNEMO, IKK complex

(Note: This table is presented as a static representation; in an interactive format, users could explore specific functions or interacting partners.)

Enzymatic Machinery for Polyubiquitin Chain Assembly

Ubiquitin-Activating Enzymes (E1s): Initiation of the Ubiquitination Cascade

Ubiquitin-activating enzymes, or E1s, are at the apex of the ubiquitination cascade, initiating the process by activating ubiquitin . In humans, two main E1 enzymes are recognized: UBA1 and UBA6 . The E1 enzyme binds to adenosine (B11128) triphosphate (ATP) and a ubiquitin molecule, catalyzing the C-terminal adenylation of ubiquitin . This high-energy ubiquitin-adenylate intermediate is then attacked by a catalytic cysteine residue within the E1 enzyme, forming a high-energy thioester bond between ubiquitin and the E1 enzyme (E1~Ub) . For full activity, the E1 enzyme typically binds and adenylates a second ubiquitin molecule non-covalently . This activated ubiquitin is then transferred from the E1 to a ubiquitin-conjugating enzyme (E2) in an ATP-dependent reaction, marking the first step in the relay of ubiquitin .

Ubiquitin-Conjugating Enzymes (E2s): Ubiquitin Transfer and Chain Elongation

Ubiquitin-conjugating enzymes, or E2s, act as intermediaries, receiving ubiquitin from E1 enzymes and transferring it either to the substrate directly or to E3 ligases . E2 enzymes contain a conserved Ubiquitin-Conjugating (UBC) domain that forms a thioester conjugate with ubiquitin (E2~Ub) . This ubiquitin-charged E2 then binds to an E3 ligase, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on the target substrate or to another ubiquitin molecule for chain elongation .

Research indicates that E2s play a critical role in dictating the length and topology of the assembled polyubiquitin chains . Some E2s are specialized for initiating ubiquitination on a substrate, while others are potent chain-elongating factors . The mechanisms of chain formation by E2s include a sequential addition model, where ubiquitin monomers are added one by one to a growing chain, and a preassembly (or "en bloc") model, where a this compound chain is pre-formed on the E2 or E3 enzyme before being transferred to the substrate .

The specificity of this compound linkage formation is significantly influenced by the E2 enzyme involved, particularly in the context of RING-type E3 ligases . Different E2s are responsible for assembling this compound chains with distinct linkage types, which in turn determine the downstream cellular response . This specificity often arises from the E2's ability to orient the acceptor ubiquitin molecule, positioning a specific lysine residue towards its active site for conjugation .

For instance, the heterodimer of Ubc13 (UBE2N) and its E2 variant (UEV) partner, Uev1a (UBE2V1) or Mms2 (UBE2V2), is critical for synthesizing Lys63-linked this compound chains . These chains are typically involved in non-proteolytic signaling pathways, such as DNA damage tolerance and NF-κB activation . In contrast, E2s like human Cdc34 (UBE2R1/R2) or E2-25K (UBE2K) are known to direct the formation of Lys48-linked chains, which primarily target proteins for proteasomal degradation . The E2 UBE2S has been identified as a key enzyme in forming Lys11-linked ubiquitin chains, particularly in the context of the anaphase-promoting complex (APC/C) during mitotic control .

Table 1: E2 Enzyme Specificity in this compound Linkage Formation

E2 Enzyme/ComplexPrimary this compound LinkageAssociated Cellular ProcessesKey Research Findings
Ubc13–Uev1a (UBE2N–UBE2V1)Lys63-linkedSignal transduction, endocytosis, DNA repair, NF-κB activationSupports formation of Lys63-linked this compound chains; Ubc13–Uev1a complex directs the formation of unanchored Lys63-linked chains .
Cdc34 (UBE2R1/R2) or E2-25K (UBE2K)Lys48-linkedProtein degradation via the proteasomeDirects specificity for Lys48-linked chains; UBE2K can synthesize this compound chains anchored to its catalytic cysteine .
UBE2SLys11-linkedMitotic control, protein degradation by proteasomeEssential for forming Lys11-linked chains by the APC/C; often requires a chain-initiating E2 .
UbcH5aMixed/Non-specific (e.g., Lys6, Lys11, Lys33, Lys48, Lys63)General ubiquitination, initial substrate mono-ubiquitinationLacks specificity for any single lysine residue of ubiquitin, but can attach the first ubiquitin to a substrate; functions in mono-ubiquitination before specific chain elongation .

Co-factors and Accessory Proteins in this compound Chain Formation

The efficiency and specificity of this compound chain assembly are not solely dependent on the core E1-E2-E3 enzymatic cascade but are profoundly influenced by various co-factors and accessory proteins. These molecules interact with the core machinery or the substrates to fine-tune the ubiquitination process, mediating chain initiation, elongation, and determining linkage types.

E2 Enzyme Co-factors

E2 ubiquitin-conjugating enzymes act as crucial intermediaries, accepting ubiquitin from E1 and transferring it to the substrate, often in concert with an E3 ligase. Their interactions with specific co-factors can significantly alter their activity and the topology of the this compound chains they help form.

Ubiquitin E2 Variants (UEVs): Proteins like Methyl methanesulfonate (B1217627) sensitivity protein 2 homolog (MMS2, also known as UBE2V2) and Ubiquitin-conjugating enzyme E2 variant 1 (UBE2V1) are notable examples of UEVs. These proteins contain a UBC domain similar to E2 enzymes but lack the catalytic cysteine residue necessary for ubiquitin transfer. Instead, UEVs function as non-catalytic co-factors that bind to active E2 enzymes, such as Ubiquitin-conjugating enzyme E2 N (UBE2N, often referred to as UBC13), to regulate their activity and dictate the formation of specific this compound linkages. For instance, the complex of UBE2N-MMS2 (or UBE2N-UBE2V1) is uniquely responsible for synthesizing Lysine 63 (K63)-linked this compound chains, which are typically involved in non-degradative processes like DNA damage response and signal transduction, rather than proteasomal degradation .

Cue1: In yeast, Coupling of Ubiquitin Conjugation to ER Degradation protein 1 (Cue1) is a transmembrane protein located in the endoplasmic reticulum (ER). It acts as a specific co-factor for the E2 enzyme Ubc7 (a yeast homolog of human UBE2G2), recruiting it to the ER membrane. This association not only enhances the ubiquitylation activity of Ubc7 but also protects it from auto-ubiquitylation and subsequent proteasomal degradation. Cue1's interaction with Ubc7 is particularly important for the formation of longer ubiquitin chains during ER-associated degradation (ERAD) .

E3 Ligase Accessory Proteins

E3 ubiquitin ligases, which confer substrate specificity, often rely on accessory proteins to recruit substrates, facilitate ubiquitin transfer, or modulate their own activity.

Adaptor and Scaffold Proteins: Many E3 ubiquitin ligases, particularly multi-subunit complexes, recognize and bind to their substrate proteins through adaptor or scaffold proteins . These accessory proteins typically possess specific substrate-binding domains that physically bridge the E3 ligase and the target protein, thereby ensuring precise and specific ubiquitination .

Chaperones and Co-chaperones: Heat shock proteins (HSPs) and their co-chaperones can function as E3 ligase co-factors. For example, some heat shock proteins like HSP90, HSP70, and HSP40 have been identified as accessory proteins that assist E3 ligases in the ubiquitination of specific client proteins, especially those involved in protein quality control and folding . For instance, the co-chaperone CHIP (Carboxyl terminus of Hsc70-interacting protein) functions as an E3 ubiquitin ligase that works with Ubc4/5 (E2 enzymes) to ubiquitinate misfolded proteins presented by Hsp70, marking them for proteasomal degradation .

TRIM Ligases: Tripartite Motif (TRIM) family ligases, such as TRIM32 and TRIM25, represent a class of RING-based E3 ligases. Research findings suggest that these ligases can assemble this compound chains even in the absence of a substrate. Kinetic studies indicate that their activity exhibits cooperative allosteric mechanisms with respect to E2-ubiquitin concentration, implying the presence of multiple binding sites for the E2-ubiquitin thioester. This suggests that TRIM ligases may pre-assemble this compound chains on the E2 enzyme before transferring them to the target protein en bloc .

HECT Ligases as Proteasome Accessory Proteins: Homologous to the E6AP C-Terminus (HECT) domain E3 ligases are not only direct ubiquitin ligases but can also function as accessory proteins of the proteasome. They can promote proteasome processivity, the ability to degrade a substrate completely without dissociation. Some HECT ligases are known to ubiquitinate proteasome subunits themselves, potentially influencing the proteasome's substrate specificity. Furthermore, interactions between pathway-specific E3 ligases (e.g., the RING-type ligase Ubr1 in yeast) and HECT ligases (e.g., yeast Ufd4) can lead to the production of longer, more complex this compound chains on substrates, facilitating their degradation .

Deubiquitinating Enzymes (DUBs) as Regulators

While DUBs primarily reverse ubiquitination by cleaving ubiquitin from substrates or within this compound chains, they are indispensable accessory components of the this compound system. By regulating the balance between ubiquitination and deubiquitination, DUBs play critical roles in maintaining ubiquitin homeostasis, recycling ubiquitin, and fine-tuning ubiquitin signaling pathways.

Ubiquitin-Specific Proteases (USPs): As the largest family of DUBs (approximately 56 members in humans), USPs are central to regulating this compound dynamics. They can disassemble this compound chains, ensuring a steady pool of free ubiquitin and controlling the half-life and activity of ubiquitinated proteins . Many DUBs, including USPs, exhibit selectivity for specific this compound linkages. For instance, Ubiquitin Specific Peptidase 5 (USP5) is known to remove ubiquitin chains from target proteins and degrade unbound this compound chains . Ubiquitin Specific Peptidase 7 (USP7) deubiquitinates E3 ligases like MDM2, thereby influencing the stability of their substrates, such as p53 . Ubiquitin Specific Peptidase 13 (USP13) has been shown to exhibit weak activity towards Lysine 63 (K63)-linked this compound .

DUBs with Dual Activity: Some DUBs possess unique regulatory features. For example, A20 (also known as TNFAIP3) is an OTU (Ovarian Tumor) domain-containing DUB that uniquely combines DUB activity (removing K63-linked this compound) with E3 ubiquitin ligase activity (assembling K48-linked chains), thereby switching the signaling outcome of specific substrates . OTUB1 is another OTU class enzyme that can inhibit the activity of E2 enzymes (e.g., UBE2D1, UBE2W, UBE2N) in a non-catalytic manner, thereby preventing ubiquitination of specific targets .

Ubiquitin-Binding Domains (UBDs) and Shuttling Receptors

Proteins containing UBDs are essential accessory molecules that specifically recognize and bind to ubiquitin or this compound chains. These interactions are crucial for the downstream processing and signaling of ubiquitinated substrates.

UBA and UIM Domains: Ubiquitin-associated (UBA) domains and ubiquitin-interacting motifs (UIMs) are common UBDs found in a wide variety of proteins. They bind to conserved hydrophobic patches on ubiquitin, facilitating the recognition and interaction with ubiquitinated substrates .

Shuttling Receptors: These proteins contain one or more UBDs and are responsible for transporting ubiquitinated proteins within the cell. For instance, members of the UBX (ubiquitin regulatory X domain) family, which are co-factors for the AAA ATPase p97, contain both UBA and UBX domains. They act as adaptors, localizing polyubiquitinated proteins to the p97 complex, which is involved in various cellular processes including protein degradation .

Deubiquitinating Enzymes Dubs : Regulators of Polyubiquitin Dynamics

Families of Deubiquitinating Enzymes (DUBs) and Their Catalytic Mechanisms

The majority of DUB families, including UCHs, USPs, OTUs, and MJDs, function as cysteine proteases. Their catalytic mechanisms generally resemble that of papain-like proteases . This involves a "catalytic triad" typically comprising a cysteine, a histidine, and an aspartate or asparagine residue, which work cooperatively to hydrolyze the isopeptide bond connecting ubiquitin to a substrate or between ubiquitin monomers within a chain . In this process, the catalytic cysteine acts as a nucleophile, with its thiol group being activated by the histidine, which functions as a general base. This initiates a nucleophilic attack on the acyl group of the ubiquitin isopeptide bond, leading to the formation of a thioester intermediate, which is subsequently hydrolyzed . The JAMM family stands apart as the sole group of zinc metalloproteases .

Ubiquitin C-terminal Hydrolases (UCHs)

Ubiquitin C-terminal Hydrolases (UCHs) are pivotal enzymes within the ubiquitin-proteasome system. They are structurally notable for their characteristic Gordian knotted topology . The catalytic core of UCHs features a conserved triad (B1167595) composed of cysteine, histidine, and aspartate residues . This triad facilitates the cleavage of the (iso)peptide bond at the C-terminus of ubiquitin through a nucleophilic attack by the catalytic cysteine, resulting in a thioester intermediate . The subsequent release of ubiquitin is then mediated by a second nucleophilic attack carried out by a water molecule . UCHs are involved in various cellular functions, including the removal of small adducts from ubiquitinated proteins, the generation of free monomeric ubiquitin from its precursors, and in some cases, the rescue of ubiquitinated proteins from degradation . They are also capable of processing linear polyubiquitin chains into monoubiquitin . Human UCH paralogs typically span approximately 230 amino acids in length .

Ubiquitin-Specific Proteases (USPs/UBPs)

The Ubiquitin-Specific Proteases (USPs) constitute the largest and most diverse family of DUBs, encompassing around 60 members in humans . As cysteine proteases belonging to the papain superfamily, USPs are characterized by highly conserved cysteine and histidine residues in their active sites . Their catalytic mechanism generally involves a triad comprising cysteine, histidine, and a third critical residue, often an aspartate or asparagine . The catalytic cysteine initiates a nucleophilic attack on the isopeptide bond, a process enhanced by the histidine's ability to lower the cysteine's pKa, leading to a tetrahedral thioester intermediate that is subsequently hydrolyzed . Notably, while USP7 relies on a particular third critical residue for its catalytic activity, other USPs, such as USP1, USP15, USP40, and USP48, may utilize a different conserved aspartate for catalysis, highlighting the mechanistic diversity within this family .

Ovarian Tumor Proteases (OTUs)

The Ovarian Tumor Proteases (OTUs) comprise 16 members in humans, many of which are integral to cell signaling cascades . OTUs function as cysteine proteases, with a catalytic center that typically utilizes a triad of cysteine, histidine, and an aspartic acid (or asparagine) . The catalytic cysteine performs a nucleophilic attack on the isopeptide linkages, facilitated by a nearby histidine that reduces the cysteine's pKa. A third residue further stabilizes and polarizes this catalytic histidine . OTUs exhibit significant structural, functional, and substrate specificity variations . For instance, OTULIN is known to cleave linear ubiquitin chains, OTUB2 demonstrates a preference for K63 di-ubiquitin, and OTUB1 specifically cleaves K48-linked chains . Viral OTU DUBs, such as those from Legionella, also display specific preferences for certain ubiquitin chain types, with LotA OTU1 preferring K6 linkages and LotA OTU2 favoring K48 and K63 linkages .

Machado-Joseph Disease Proteases (MJDs/Josephin family)

The Machado-Joseph Disease proteases (MJDs), also known as the Josephin family, include four human members: Ataxin-3, Ataxin-3L, JOSD1, and JOSD2 . These enzymes possess a highly conserved catalytic triad, typically comprising one cysteine and two histidine residues . For example, the catalytic activity of Ataxin-3 is dependent on its active site cysteine (C14) and involves residues such as H119 and N134 . The Josephin domain of Ataxin-3 shares structural similarities with the UCH family of DUBs . Ataxin-3 is capable of binding both K48- and K63-linked ubiquitin chains, showing a preferential activity towards K63 linkages .

JAMM/MPN+ Domain-Associated Metalloisopeptidases

The JAMM (JAB1-MPN-MOV34) family represents a unique class among DUBs, functioning as zinc metalloproteases, a stark contrast to the other cysteine protease families . Their distinctive MPN+ domain contains a catalytic center that coordinates a zinc ion . The catalytic mechanism of JAMM DUBs involves the zinc ion activating a water molecule, which then acts as a nucleophile to hydrolyze the isopeptide bond . A key feature of this mechanism is the absence of a covalent intermediate between the enzyme and the substrate . The JAMM motif, characterized by a canonical sequence (E-x -H-S/T-H-x -S-x -D), is crucial for the selective hydrolysis of specific linkages . Many members of this family operate as subunits within larger protein complexes, such as the COP9 signalosome complex (e.g., CSN5 and CSN6) and the 26S proteasome (e.g., PSMD14/Rpn11 and PSMD7/Rpn8) . Specific JAMM DUBs, including AMSH, AMSH-LP, and BRCC36, have demonstrated specificity for K63-linked ubiquitin chains .

Table 1: Overview of DUB Families and Their Catalytic Mechanisms
DUB FamilyClassKey Catalytic ResiduesMechanism Overview
Ubiquitin C-terminal Hydrolases (UCHs)Cysteine ProteaseCysteine, Histidine, Aspartate Nucleophilic attack by Cys, forming thioester intermediate, followed by water hydrolysis .
Ubiquitin-Specific Proteases (USPs/UBPs)Cysteine ProteaseCysteine, Histidine, Aspartate/Asparagine (variable third residue) Nucleophilic attack by Cys, His lowers pKa, forms thioester intermediate, then hydrolysis .
Ovarian Tumor Proteases (OTUs)Cysteine ProteaseCysteine, Histidine, Aspartic acid/Asparagine Nucleophilic attack by Cys, His lowers pKa, third residue stabilizes His .
Machado-Joseph Disease Proteases (MJDs)Cysteine ProteaseCysteine, two Histidines (e.g., C14, H119, N134 in Ataxin-3) Catalytic triad hydrolyzes ubiquitin chains .
JAMM/MPN+ Domain-Associated MetalloisopeptidasesMetalloproteaseZinc ion coordinated by residues (e.g., His, Asp, Ser) Zinc ion activates water molecule for nucleophilic attack, no covalent intermediate .

Specificity of DUBs for this compound Linkage Types

The specificity of DUBs for various this compound linkage types, including K48, K63, and linear chains, is a critical aspect of their regulatory function . This specificity can be an intrinsic property of their catalytic core domains or can be influenced by additional ubiquitin-binding domains (UBDs) .

While many USPs exhibit broad specificity, certain members demonstrate distinct preferences. For example, USP53 and USP54 show high specificity for K63-linked this compound, and CYLD also displays specificity for K63-linked chains . Within the OTU family, members often show clear recognition specificity for different this compound chain connections. Examples include OTULIN, which cleaves linear ubiquitin, OTUB1, which prefers K48-linked chains, and OTUB2, which shows a preference for K63 di-ubiquitin .

MJDs, such as Ataxin-3, can interact with both K48- and K63-linked ubiquitin chains, although they preferentially act on K63 linkages . Similarly, JAMM DUBs like AMSH, AMSH-LP, and BRCC36 have demonstrated specificity for K63-linked ubiquitin chains .

Comprehensive studies using panels of di- and tetraubiquitin chains, encompassing all eight known linkages, have revealed seven major classes of DUB activity based on their linkage specificity. These classes range from DUBs that process all linkages to those that are unable to process any this compound, and others that exhibit specificity for a single linkage or selectivity for a few specific linkages . This intricate specificity is often attributed to the ability of DUBs to recognize distinct ubiquitin surfaces that are uniquely exposed in different this compound chain types, particularly in K63-linked chains .

Table 2: Examples of DUB Linkage Specificity
DUB Family/EnzymePreferred Linkage Type(s)Reference(s)
USP53, USP54 (USPs)K63-linked this compound
CYLD (USP)K63-linked chains
USP30 (USP)K6-linked chains
OTULIN (OTU)Linear ubiquitin
OTUB1 (OTU)K48-linked chains
OTUB2 (OTU)K63 di-ubiquitin
Ataxin-3 (MJD)K63-linked chains (preferential)
AMSH, AMSH-LP, BRCC36 (JAMM)K63-linked ubiquitin chains

Roles of DUBs in this compound Chain Editing and Disassembly

DUBs are indispensable for the precise editing and disassembly of this compound chains, which is critical for modulating the ubiquitin signal and determining protein fate. They function by hydrolyzing the isopeptide bond linking ubiquitin to its substrate or within the this compound chain itself . This process is highly dynamic and contributes significantly to the reversibility of ubiquitin signaling .

DUBs employ various mechanisms for this compound chain disassembly:

Exo-DUB Activity: Cleavage of ubiquitin units from the distal end of the this compound chain . UCH37, for example, functions as an exo-DUB, potentially acting as an editing enzyme to prevent the degradation of inadequately modified substrates .

Endo-DUB Activity: Internal cleavage within the this compound chain .

En Bloc Cleavage: Removal of the entire this compound chain at its point of attachment to the substrate protein . RPN11 (POH1), a proteasome-associated DUB, removes this compound chains from substrates en bloc as they enter the proteasome for degradation, which is crucial for efficient proteolysis . USP14 (Ubp6) can also remove this compound chains en bloc from multi-ubiquitinated proteins, reducing their interaction with the proteasome and inhibiting degradation .

The specificity of DUBs in recognizing and disassembling this compound chains is a key determinant of their regulatory functions. This specificity is achieved through several factors, including their recognition of the target protein, the specific type of ubiquitin linkage, their cellular localization, and interactions with ubiquitin ligases, scaffold proteins, or substrate adaptors . Different ubiquitin linkages form unique topologies that are recognized by distinct DUBs, leading to varied cellular outcomes .

Table 1: Examples of DUBs and their Linkage Specificity in this compound Chain Editing

DUB FamilyDUB NameSpecific Linkage CleavedRole/CommentSource
OTUOTUB1K48-linkedRegulates signaling pathways .
OTUCezanne (OTUD7B)K11-linkedInvolved in specific signaling regulation .
OTUOTUD2K11, K27, K33-linkedDemonstrates activity across multiple linkages .
OTUOTULINLinear (Met1-linked)Highly specific, crucial for inflammatory responses .
JAMMAMSH (STAMBP)K63-linkedInvolved in endocytosis and signaling .
USPCYLDK63-linkedDownregulates NF-κB response, involved in apoptosis .
USPA20 (TNFAIP3)K63-linkedRemodels this compound chains, dual ligase/DUB function .
MINDYMINDY1K48-linkedPrefers long chains, cleaves distal ubiquitin .
USPUSP30K6-linked, branched K6/K48Involved in mitochondrial quality control .
OTUTRABID (ZRANB1)K29-linkages within branched K29/K48 chainsSuggests a chain editing function .
JAMMRPN11 (POH1)En bloc cleavage from substrateProteasome-associated, essential for protein degradation .
USPUSP14 (UBP14)En bloc cleavage from substrateProteasome-associated, can inhibit substrate degradation .
UCHUCHL5 (UCH37)Distal end cleavageProteasome-associated, editing function .

DUBs also perform a critical "editing" function, where they can modify the length or composition of existing this compound chains, rather than complete removal, to alter a protein's functional outcome or redirect it to different cellular pathways . For instance, a DUB might deubiquitinate K48-linked chains, leaving a mono-ubiquitinated protein with an altered fate . This precise control allows DUBs to fine-tune cellular responses to various stimuli and maintain protein homeostasis.

Regulation of Free Ubiquitin Pools by DUBs

Beyond their roles in signal modulation, DUBs are fundamental for maintaining the cellular pool of free ubiquitin, a critical resource for all ubiquitination events. Ubiquitin, a highly conserved 76-amino acid protein, is abundant in cells and is essential for diverse cellular functions .

The maintenance of a constant and sufficient supply of free ubiquitin is achieved primarily through two mechanisms:

Processing of Ubiquitin Precursors: Ubiquitin is not synthesized as a standalone monomer. Instead, it is initially produced as either this compound chains (encoded by genes like UBB and UBC) or as fusion proteins with ribosomal proteins (encoded by genes such as UBA52 and UBA80/RPS27A) . DUBs are essential for processing these precursors, cleaving the peptide bonds to release mature, functional ubiquitin monomers immediately after synthesis .

Ubiquitin Recycling from Conjugates: A significant portion of the free ubiquitin pool is regenerated through the recycling of ubiquitin from proteins that have been ubiquitinated and often destined for degradation by the 26S proteasome . As polyubiquitinated proteins are processed by the proteasome, associated DUBs, such as RPN11 (POH1), USP14, and UCHL5, cleave and release the ubiquitin moieties, preventing their degradation along with the substrate and making them available for reuse .

Table 2: Key Mechanisms by which DUBs Maintain Free Ubiquitin Pools

MechanismDescriptionSpecific DUBs/Genes InvolvedImportanceSource
Precursor ProcessingCleavage of newly synthesized ubiquitin from its fusion proteins or this compound chains to yield free monomers.UBB, UBC (this compound genes); UBA52, UBA80 (ubiquitin-ribosomal fusion genes); Various DUBsEnsures immediate availability of monomeric ubiquitin for cellular processes .
Ubiquitin RecyclingRecovery of ubiquitin from polyubiquitinated substrates during or after their functional roles, particularly during proteasomal degradation.RPN11 (POH1), USP14, UCHL5, other proteasome-associated DUBsPrevents depletion of ubiquitin, ensures efficient reutilization, and supports continuous ubiquitination .

Recognition and Decoding of Polyubiquitin Signals

Ubiquitin-Binding Domains (UBDs): Molecular Mechanisms of Polyubiquitin Recognition

Ubiquitin-binding domains (UBDs) are a structurally and functionally diverse group of modules that enable proteins to recognize and bind to ubiquitin or this compound chains . The specificity of these interactions underpins the diverse cellular outcomes triggered by ubiquitination, acting as a critical component in deciphering the "ubiquitin code" .

Specificity of UBDs for Different this compound Linkage Types

Ubiquitin (Ub) contains seven lysine (B10760008) (K) residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine (M1), all of which can serve as sites for forming this compound chains with distinct linkages . These different linkage types adopt unique three-dimensional conformations, which are selectively recognized by specific UBDs .

For instance, Lysine-48 (K48)-linked this compound chains are the primary signal for protein degradation by the 26S proteasome and typically adopt a compact conformation . Specific UBDs, such as the UBA2 domain from human hHR23A or the UBA domain in fission yeast Mud1, are capable of selectively recognizing K48-linked this compound by interacting with an interface centered on the isopeptide bond between ubiquitin moieties .

In contrast, Lysine-63 (K63)-linked this compound chains generally mediate non-proteolytic functions, such as signal transduction and protein complex assembly, and exhibit a more extended conformation . UBDs like the NZF domains of TAB2 or TRABID, and the tandem Ubiquitin-Interacting Motifs (UIMs) of RAP80, specifically recognize K63-linked chains . RAP80's UIMs, for example, selectively bind K63-linked ubiquitin chains but not K48-linked ones .

Methionine-1 (M1)-linked, or linear, ubiquitin chains are crucial for immune signaling and NF-κB activation, also adopting an extended conformation . The Ubiquitin-Binding in ABIN and NEMO (UBAN) domain, found in proteins such as NEMO, ABINs, and Optineurin, specifically recognizes and binds to these linear ubiquitin chains .

While K11-linked chains can also direct proteasomal degradation, similar to K48-linked chains, the specific UBDs that recognize these chains have not yet been fully identified . Furthermore, other less common linkages, such as K6, K27, K29, and K33, have been implicated in processes like mitochondrial quality control (K6), DNA repair and autoimmunity (K27), proteasomal degradation (K29), and trans-Golgi network trafficking (K33) . Optineurin, for example, can target NLRP3 for degradation via K27-linked this compound chains .

The following table summarizes the specificity of selected UBDs for different this compound linkage types:

This compound Linkage TypeAssociated Cellular FunctionExamples of Recognizing UBDs/ProteinsKey Characteristics of Recognition
Lysine-48 (K48)Proteasomal degradationUBA2 (hHR23A), UBA (Mud1), Rpn10/S5a, Rpn13Compact conformation; binds at isopeptide bond; requires at least tetraubiquitin for efficient proteasomal recognition.
Lysine-63 (K63)Signal transduction, complex assemblyNZF domains (TAB2, TRABID), tandem UIMs (RAP80), NEMO, Optineurin, ABINsExtended conformation; avidity-based binding for high affinity and specificity.
Methionine-1 (M1) (Linear)Immune signaling, NF-κB activation, complex assemblyUBAN domains (NEMO, Optineurin, ABINs)Extended conformation; specific binding for linear chains.
Lysine-11 (K11)Proteasomal degradationSpecific UBDs not fully identifiedCan drive proteasomal degradation, but homotypic K11 chains may not always bind intrinsic proteasome receptors.
Lysine-6 (K6)Mitochondrial quality control, diverse signalingTAB2 NZF domainRecognized by specific UBDs, sometimes in conjunction with K63.
Lysine-27 (K27)DNA repair, autoimmunity, selective autophagy (e.g., NLRP3)OptineurinInvolved in specific cellular pathways.
Lysine-29 (K29)Proteasomal degradationTRABID NZF domainsInvolved in specific cellular pathways.
Lysine-33 (K33)Trans-Golgi network traffickingTRABID NZF domainsInvolved in specific cellular pathways.

Cooperative Binding and Avidity in this compound Recognition

The robust and specific recognition of this compound chains often relies on cooperative binding and avidity, particularly when UBDs are present in multiple copies within a single protein or protein complex. The presence of several UBDs on the same protein significantly enhances the affinity for this compound chains and can influence linkage selectivity .

The linker regions connecting multiple UBDs play a critical role in dictating linkage specificity and affinity. Tightly coupled binding units within a protein can provide the optimal geometric configuration for high-affinity and linkage-selective interactions . Beyond linkage type, the length of a this compound chain also significantly impacts interactor binding. For instance, efficient proteasomal degradation typically requires a minimum of four Lysine-48 (K48)-linked ubiquitin moieties (K48-tetraubiquitin) . Some Ubiquitin-Binding Proteins (UbBPs) exhibit a preference for longer chains (e.g., MINDY1), while others are adapted for shorter chains (e.g., UCHL3) .

This compound Receptors and Effectors

This compound chains serve as diverse signals, recognized by distinct classes of receptors that dictate their downstream fates. These receptors can be broadly categorized into proteasomal and non-proteasomal types, each mediating specific cellular functions.

Proteasomal Receptors (e.g., S5a/Rpn10)

The 26S proteasome is the central machinery for targeted protein degradation in eukaryotes, primarily recognizing proteins marked by this compound chains . Ubiquitination serves as the primary signal for substrate recognition by the proteasome . The 19S regulatory particle (RP) of the 26S proteasome is responsible for recognizing and binding to polyubiquitinated substrates .

Key intrinsic ubiquitin receptors of the 26S proteasome include Rpn10 (also known as S5a) and Rpn13 . Rpn10/S5a is a major ubiquitin-binding protein that binds preferentially to this compound chains and contains ubiquitin-interacting motifs (UIMs) at its C-terminus, which are critical for its high affinity . Human S5a possesses two such UIMs . Notably, Rpn10 exists both as a subunit of the 26S proteasome and as a free protein in the cytosol . The affinity of Rpn10's UIMs for ubiquitin chains generally increases with chain length .

The recognition process by the proteasome involves several steps:

Initial binding: this compound chains on a substrate bind to S5a via its C-terminal UIMs or to Rpn13 via its N-terminal pleckstrin-like receptor for Ub (Pru) domain . S5a and Rpn13 can bind this compound simultaneously, with Rpn10 showing a preference for the distal ubiquitin moieties and Rpn13 for the proximal ones .

Substrate engagement: Following initial ubiquitin binding, the proteasome engages an unstructured or loosely folded segment of the substrate, a step that requires ATP hydrolysis by the proteasomal ATPases .

Chain length requirement: Lysine-48 (K48)-linked this compound chains are the principal degradation signal, and a minimum chain length of tetraubiquitin (four ubiquitin molecules) is typically required for efficient recognition and degradation by the 26S proteasome .

Non-Proteasomal Receptors (e.g., NEMO family, Optineurin, ABINs)

Beyond the proteasome, a crucial class of this compound receptors mediates diverse non-degradative cellular processes, including intracellular signaling, protein trafficking, and immune responses . These receptors recognize specific this compound topologies to transmit signals.

NEMO (NF-κB Essential Modulator): As the regulatory subunit of the IκB kinase (IKK) complex, NEMO is indispensable for the activation of NF-κB, a transcription factor central to immune and inflammatory responses . NEMO's Ubiquitin-Binding in ABIN and NEMO (UBAN) domain exhibits a preferential binding affinity for linear (M1-linked) ubiquitin chains, which are critical for NF-κB activation . Additionally, the C-terminal zinc finger (ZF) domain of NEMO can enhance its binding to K63-linked ubiquitin chains via the UBAN domain . The specific recognition of this compound chains by NEMO is paramount for its signaling function .

Optineurin (OPTN): This ubiquitin-binding scaffold protein functions as an important autophagy receptor, participating in selective autophagy processes such as xenophagy (degradation of pathogens), aggrephagy (degradation of protein aggregates), and mitophagy (degradation of mitochondria) . Optineurin's UBAN domain primarily recognizes linear (M1-linked) ubiquitin chains but can also bind K63-linked this compound chains . Structural studies indicate that the Optineurin UBAN domain forms an asymmetric 2:1 stoichiometric complex with linear diubiquitin . Optineurin is also involved in NF-κB signaling, where it can compete with NEMO for this compound binding . Furthermore, Optineurin binds to polyubiquitylated species to enhance the activation of TANK-binding kinase 1 (TBK1) and subsequently promote the production of interferon β . Recent research highlights Optineurin's role in targeting NLRP3 for degradation via K27-linked this compound chains .

ABINs (A20-Binding Inhibitors of NF-κB): The ABIN family comprises proteins (ABIN1, ABIN2, ABIN3) that are crucial regulators of NF-κB signaling . They recognize linear this compound chains through their UBAN domains, which contributes to their inhibitory role in NF-κB activation . For example, ABIN-1 acts as a scaffold, linking the deubiquitinase A20 to NEMO to facilitate NEMO deubiquitination . The UBAN domain of ABIN-2 forms a coiled-coil homodimer to bind linear triubiquitin, sharing structural similarities with the NEMO-UBAN interaction .

The following table outlines key non-proteasomal this compound receptors:

Receptor ProteinPrimary Ubiquitin Linkage SpecificityKey Cellular Functions
NEMOM1-linked (Linear), K63-linkedNF-κB activation, immune signaling.
OptineurinM1-linked (Linear), K63-linked, K27-linkedSelective autophagy (xenophagy, aggrephagy, mitophagy), TBK1 activation, NF-κB regulation.
ABINsM1-linked (Linear)NF-κB inhibition, immune response.

Allosteric Regulation Induced by this compound Binding

This compound binding can induce significant conformational changes in receptor proteins, leading to allosteric regulation of their activity or assembly into signaling complexes. This allosteric modulation is a critical mechanism for transmitting this compound signals into specific cellular responses.

A notable example of allosteric regulation is observed in NEMO . The intervening domain (IVD) of NEMO plays a crucial role in mediating allosteric communication between its N-terminal and C-terminal regions . Upon interaction with this compound chains, this domain undergoes conformational changes that enhance the activation of the IKKβ kinase subunit of the IKK complex, thereby promoting NF-κB activation .

Similarly, in the 26S proteasome , the binding of this compound chains to its intrinsic ubiquitin receptors on the 19S regulatory particle (RP) triggers conformational rearrangements. This binding leads to a contraction of the 19S RP, a structural change that is crucial for facilitating the subsequent steps of substrate processing and degradation . Furthermore, studies have shown that Lysine-48 (K48)-linked ubiquitin chains adopt an "open" conformation when bound to ubiquitin receptors, suggesting that receptor interaction itself can influence the ubiquitin chain's topology to facilitate downstream events .

Functional Roles of Polyubiquitin Chains in Eukaryotic Cellular Processes

Protein Degradation via the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is a major pathway for regulated protein degradation in eukaryotes, responsible for maintaining cellular proteostasis by removing misfolded, damaged, or regulatory proteins . Polyubiquitin chains serve as the primary signal for targeting proteins to the 26S proteasome for degradation .

K48-linked this compound as a Proteasomal Targeting Signal

K48-linked this compound chains are the most well-characterized and abundant type of ubiquitin linkage in cells, universally recognized as the canonical signal for proteasomal degradation . These chains are formed when the C-terminal glycine (B1666218) of one ubiquitin molecule forms an isopeptide bond with the Lysine (B10760008) 48 (K48) residue of an adjacent ubiquitin . For efficient recognition and degradation by the 26S proteasome, a this compound chain typically needs to be at least four ubiquitin moieties long . The rapid accumulation of K48-linked this compound chains observed upon proteasome inhibition underscores their direct role in marking proteins for destruction .

Roles of K11-linked and other Atypical Linkages in Proteasomal Degradation

While K48-linked chains are the predominant signal for proteasomal degradation, other "atypical" ubiquitin linkages also contribute to this process . K11-linked this compound chains, for instance, are increasingly recognized for their role in regulating proteasome-mediated protein degradation, particularly in the context of cell cycle progression and mitosis . Studies have shown that the abundance of K11-linked chains, similar to K48, increases upon proteasome inhibition, suggesting their involvement in degradation . Interestingly, while pure homotypic K11-linked chains may not strongly bind to the mammalian proteasome, heterotypic chains containing both K11 and K48 linkages can effectively bind and stimulate proteasomal degradation, as demonstrated with cell-cycle regulators like Cyclin B1 . This suggests that mixed-linkage chains can also serve as effective degradation signals.

In addition to K11, other atypical linkages such as K6, K27, K29, and K33 have been found to accumulate upon proteasome inhibition, implying their capacity to target substrates for proteasomal degradation . For example, K29-linked this compound chains have been shown to promote both proteasomal and lysosomal degradation pathways . The presence of these diverse linkage types adds complexity to the ubiquitin code, allowing for fine-tuned regulation of protein stability.

Table 1: Relative Abundance of Ubiquitin Linkages in Yeast A mass spectrometry-based study in yeast revealed the relative abundance of various ubiquitin-ubiquitin linkage types .

Ubiquitin Linkage TypeRelative Abundance (%)
K48-linked29
K11-linked28
K63-linked16
K6-linked11
K27-linked9
K33-linked4
K29-linked3

Mechanisms of Polyubiquitinated Substrate Unfolding and Translocation by the 26S Proteasome

The 26S proteasome is a multi-subunit complex comprising a 19S regulatory particle (RP) and a 20S core particle (CP) . The 19S RP is responsible for recognizing polyubiquitinated substrates, unfolding them, and translocating them into the 20S CP for proteolytic degradation .

Upon recognition of this compound chains by ubiquitin receptors within the 19S RP (e.g., Rpn1, Rpn10, Rpn13) , an unstructured region of the substrate is engaged by the hexameric AAA+ ATPase motor subunits (Rpt1-6) located in the 19S base . These ATPases hydrolyze ATP to generate mechanical force, which is used to processively unfold the target protein and thread it through a narrow translocation channel into the 20S CP .

A crucial event during this process is the co-translocational deubiquitination of the substrate by the deubiquitinase Rpn11, which is part of the 19S lid subcomplex . Rpn11 removes the ubiquitin chains from the substrate before or as it enters the proteolytic chamber, allowing ubiquitin molecules to be recycled . The engagement of ubiquitin chains also serves as an allosteric regulator, stabilizing the proteasome in an engagement-competent conformation and thereby facilitating the initiation of degradation . The 26S proteasome can adapt its mechanism, switching between ATP-dependent robust unfolding for ubiquitinated proteins and a less efficient ATP-independent mode for loosely folded or unfolded substrates, highlighting its versatility in cellular protein turnover .

Non-Proteasomal Functions of this compound Chains

Beyond their established role in proteasomal degradation, this compound chains are recognized as versatile signaling molecules that regulate a multitude of cellular processes independent of protein degradation . These non-proteasomal functions are primarily mediated by specific ubiquitin linkage types, most notably K63-linked and M1-linked (linear) this compound chains, which serve as molecular scaffolds, modulate protein-protein interactions, and alter protein activity or localization .

DNA Damage Response and Repair Pathways

The DNA damage response (DDR) is a highly conserved and complex signaling network activated by cells to safeguard genomic integrity . Ubiquitination, alongside phosphorylation and methylation, is a crucial post-translational modification at DNA damage sites, influencing DNA repair pathway choice and coordinating the recruitment of repair factors .

K63-linked this compound chains play a pivotal role in DNA damage repair, particularly in the formation of DNA repair foci . These chains are non-degradative and serve as regulatory signals . Upon DNA double-strand breaks (DSBs), K63-linked this compound chains are synthesized on histone proteins by E3 ligases like RNF8 and RNF168, in conjunction with the E2 heterodimer Mms2-Ubc13 . These chains act as recognition platforms for downstream repair proteins, notably RAP80 and 53BP1, which are crucial for homologous recombination (HR) and non-homologous end joining (NHEJ) pathways, respectively . RAP80, a BRCA1-associating protein, targets BRCA1 to DSBs through its ubiquitin-interacting motif (UIM) domains, which recognize K63-linked this compound chains . This recruitment of the BRCA1-A complex is fundamental for DNA repair .

K63-polyubiquitination also protects human cells against translesion synthesis (TLS)–induced mutations by promoting the recovery of blocked replication forks through an alternative error-free mechanism . Polyubiquitination of proliferating cell nuclear antigen (PCNA) with K63-linked chains is involved in this process, mediating an error-free pathway of damage avoidance .

K6-linked polyubiquitination is another non-degradative chain type with emerging roles in cellular processes, including DNA damage response . While their precise cellular functions are still being fully elucidated, K6 linkages have been indirectly associated with DNA repair events . The heterodimeric E3 ligase complex BRCA1-BARD1, frequently mutated in breast and ovarian cancers, has been shown to mediate K6-linked polyubiquitination . BRCA1/BARD1 localizes to sites of DNA damage by binding to both K6- and K63-linked ubiquitin chains via their adaptor protein RAP80, suggesting a potential involvement of both chain types in DNA repair . K6 linkages have also been observed to increase in response to UV radiation . Furthermore, Lys6-modified ubiquitin has been reported to inhibit ubiquitin-dependent protein degradation, potentially by attenuating the interaction between K6-modified ubiquitin conjugates and the 26S proteasome .

K63-linked this compound in DNA Repair Foci Formation

Cell Cycle Regulation and Progression

The ubiquitin-proteasome system (UPS), through ubiquitination and de-ubiquitination, plays a pivotal role in regulating cell cycle progression by coordinating transitions between each phase . This system ensures unidirectional progression and controls cell growth in response to the environment . Post-translational modifications, particularly phosphorylation and ubiquitination, predominantly achieve cell cycle regulation .

Polyubiquitination provides quantitative control over cell cycle progression by regulating the stability and abundance of key regulatory proteins . For instance, K48-linked this compound chains typically signal proteins for rapid degradation by the 26S proteasome, an irreversible process essential for cell cycle transitions . Key targets include cyclins and cyclin-dependent kinase (CDK) inhibitors (CKIs), whose levels are finely modulated by the UPS to allow proper cell cycle advancement .

Two major E3 ligase complexes, SCF (SKP1-CUL1-F-box protein complex) and APC/C (anaphase-promoting complex/cyclosome), are well-known for their roles in cell cycle control . SCF complexes ubiquitinate G1 phase CDK inhibitors like p21 and p27, regulating the G1-to-S transition . The APC/C mediates the degradation of mitotic cyclins (e.g., cyclin A, cyclin B) and securin, which is crucial for progression through M phase and exit from mitosis . K11-linked ubiquitin chains, specifically assembled by the APC/C, also trigger the degradation of cyclin B1, an event essential for exit from mitosis .

Beyond degradation, ubiquitination can also have non-proteolytic functions in cell cycle control . For example, monoubiquitination or K63-linked chains can recruit factors for specific localized responses, such as recruiting a DNA damage-tolerant polymerase to a site of replication stress . Dynamic changes in the levels of ubiquitin-conjugating enzymes, like UbcH7, also regulate entry into and progression through S phase by modulating the intra-S phase checkpoint .

Autophagy and Mitophagy Pathways: this compound in Selective Autophagy

Autophagy is a fundamental cellular degradation process responsible for cellular turnover and nutrient liberation . Selective autophagy specifically targets and eliminates damaged organelles (e.g., mitophagy for mitochondria), protein aggregates (aggrephagy), and invading pathogens (xenophagy) . Ubiquitin plays a key role in mediating this selectivity .

In selective autophagy, ubiquitination acts as a crucial signal for cargo recognition, process initiation, and the rate of autophagosome formation . Autophagy receptors, such as p62 (SQSTM1), OPTN (optineurin), NDP52, NBR1, and TAX1BP1, possess ubiquitin-binding domains and LC3-interacting regions, allowing them to physically bridge ubiquitinated cargo to autophagosomes .

Specifically in mitophagy, damaged or excessive mitochondria are targeted for autophagic degradation . This process involves the Ser/Thr kinase PINK1 (PTEN-induced putative kinase protein 1) and the E3 ubiquitin ligase Parkin . Mitochondrial damage leads to the stabilization of PINK1 on the mitochondrial outer membrane, which recruits and activates Parkin. Parkin then ubiquitinates a variety of substrates on the mitochondrial membrane, creating ubiquitin tags that recruit autophagy receptors like p62, NDP52, OPTN, NBR1, and TAX1BP1 to initiate mitophagy . K6-linked ubiquitination has been traditionally associated with mitophagy, with phosphorylated ubiquitin chains (at Serine 65) playing a central role in mitophagy signaling pathways .

K63-linked this compound signals also have well-established roles in selective autophagy, directing cargo to lysosomes via endocytosis or autophagy . Research findings indicate that K63-polyubiquitinated membrane proteins can traffic to lysosomes via an ATG9A-associated vesicular pathway that is independent of other core autophagic machinery, highlighting an unexpected role for ATG9A in this trafficking . Furthermore, p62 recognizes this compound chains on inactivated proteasome components, inducing their degradation through selective autophagy, thereby linking the ubiquitin-proteasome system and autophagy pathways .

Immune Response and Inflammation

Polyubiquitination is a critical post-translational modification that dynamically regulates inflammatory and immune signaling pathways . The ubiquitin system tightly controls macrophage-mediated immune responses, as dysregulation can lead to severe pathogenesis in inflammatory and autoimmune diseases .

K63-linked this compound chains are particularly important in regulating inflammatory signaling pathways, including those initiated by Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs) . These chains are recognized by sensors that initiate NF-κB–dependent inflammatory and cell death signaling . For example, TRIM65 enhances K63-linked polyubiquitination of MDA5, leading to its oligomerization and activation, which is essential for activating the IFN response . Similarly, TRIM31 induces MAVS aggregation via K63-linked polyubiquitination, activating MAVS after viral infection .

M1 (linear) this compound chains are another functionally important, non-degradative type of this compound that governs inflammatory signaling . These chains are assembled by the linear-ubiquitin assembly complex (LUBAC), consisting of HOIP, SHARPIN, and HOIL1 . M1 this compound chains are recognized by proteins that initiate inflammatory and cell death signaling, such as NF-κB essential modulator (NEMO) . Significant molecular and functional crosstalk exists between M1 and K63 polyubiquitination pathways in regulating inflammation . Deubiquitinating enzymes (DUBs) also play a crucial role in reversing ubiquitination and controlling the magnitude of the immune response, with some DUBs like A20 removing K63 this compound chains from RIP1 and TRAF6 to inhibit NF-κB function .

Innate Immunity Modulation by this compound Chains (e.g., Antiviral Responses, TLR/IL-1R Signaling)

This compound chains are central to the precise regulation of innate immune responses, including antiviral defenses and signaling pathways initiated by Toll-like Receptors (TLRs) and Interleukin-1 Re1 (IL-1R). Upon viral infection, pattern recognition receptors (PRRs) such as RIG-I-like receptors (RLRs) and TLRs detect pathogen-associated molecular patterns (PAMPs), triggering signaling cascades that involve extensive ubiquitination. For instance, the E3 ligase TRIM25 is crucial for RIG-I activation, mediating K63-linked polyubiquitination of RIG-I, which is essential for its antiviral pathway .

In TLR and IL-1R signaling, K63-linked polyubiquitination is particularly significant. TRAF6, an E3 ligase, mediates K63-linked polyubiquitination of IRAK1, which is vital for IKK activation by TLRs and IL-1R . MyD88 can also be conjugated with K63-linked this compound chains in response to infection, and this ubiquitination is critical for activating downstream proinflammatory signaling . These this compound chains act as scaffolds, recruiting protein complexes like TAK1 and IKK through their ubiquitin-binding domains, such as NZF for K63-linkages and UBAN for linear chains, leading to NF-κB activation and the production of type I interferons and proinflammatory cytokines . Conversely, K48-linked ubiquitination often serves a negative regulatory role, targeting proteins like TRAF3 for degradation to prevent excessive immune responses . Linear this compound chains, generated by the LUBAC complex (Linear Ubiquitin Assembly Complex), also play a role, sometimes negatively regulating RIG-I-mediated NF-κB and IRF3 activation .

Summary of this compound Linkage Roles in Innate Immunity:

This compound Linkage TypeRole in Innate ImmunityExamples of Targeted Proteins/PathwaysReferences
K63-linkedPro-inflammatory signaling, Scaffold for kinase recruitment, RIG-I activationIRAK1, MyD88, RIG-I, NEMO, TAB2/3, TRAF6
K48-linkedNegative regulation, Proteasomal degradationTRAF3, RIG-I, IPS-1
Linear (M1)NF-κB activation, Negative regulation of RIG-I signalingNEMO, RIG-I (negative regulation)
Adaptive Immunity Regulation

Ubiquitination, including this compound chain formation, is indispensable for the proper development, survival, and function of adaptive immune cells, and for orchestrating adaptive immune responses . It plays a crucial role in regulating T cell and B cell effector functions and in T cell-mediated autoimmunity . For instance, the atypical IκB family protein Bcl-3, an important regulator of Nuclear Factor (NF)-κB activity, requires K63-linked polyubiquitination for its nuclear translocation, influencing gene transcription and contributing to the proper development and activity of adaptive immune cells . The deubiquitinase CYLD can control Bcl-3 localization by removing these this compound chains, thereby preventing its nuclear accumulation . Moreover, the ubiquitin-proteasome system is implicated in regulating immune checkpoints, which are critical in cancer immunotherapy . Tripartite motif (TRIM) proteins, many of which possess E3 ubiquitin ligase activity, mediate polyubiquitination of target proteins and are essential modulators in both innate and adaptive immunity .

Protein Quality Control and Proteostasis Maintenance

This compound chains are fundamental to protein quality control (PQC) and the maintenance of proteostasis, the intricate balance of protein synthesis, folding, trafficking, and degradation within a cell . When proteins are misfolded, damaged, or present in excessive amounts, the ubiquitin-proteasome system (UPS) acts as the primary pathway for their elimination . This system involves the covalent attachment of this compound chains to aberrant proteins, marking them for degradation by the 26S proteasome .

Beyond degradation, ubiquitination also guides misfolded proteins to other quality control destinations, including lysosomes and potentially aggresomes, and triggers selective autophagy pathways such as mitophagy for defective mitochondria . The diversity of this compound chain types influences the fate of these proteins. For example, some E2 ubiquitin-conjugating enzymes, like UBE2D/effete, are crucial for maintaining optimal proteasome function and ensuring protein quality control, with their levels declining during aging leading to an accumulation of insoluble poly-ubiquitinated proteins . Impairment of the UPS or the accumulation of protein aggregates can lead to proteotoxic stress and disrupt proteostasis, often observed in neurodegenerative diseases like Alzheimer's and Parkinson's .

Membrane Protein Trafficking and Endocytosis

Polyubiquitination plays a crucial role as a signal for the trafficking, sorting, and endocytosis of membrane proteins, thereby regulating their abundance and localization at the cell surface . This process is vital for modulating cellular responses to extracellular signals, as the internalization of receptors through ubiquitin-dependent endocytosis allows for the rapid downregulation of physiological outcomes .

Specifically, K63-linked polyubiquitination is highly efficient in inducing the endocytosis and subsequent lysosomal trafficking of plasma membrane proteins, including artificial CD4-Ub fusion proteins, the epidermal growth factor receptor (EGFR), and various nutrient transporters in yeast . These ubiquitinated cargo proteins are concentrated and ushered into intraluminal vesicles of multivesicular bodies (MVBs) by the endosomal sorting complex required for transport (ESCRT) machinery, many subunits of which have ubiquitin-binding domains . In addition to internalization, polyubiquitination can also direct membrane proteins to lysosomes via an ATG9A-associated vesicular pathway, independent of other autophagic components . The precise regulation of this trafficking often involves the interplay between ubiquitination and deubiquitination, where deubiquitinating enzymes (DUBs) can reverse ubiquitination to control intracellular trafficking and ensure recycling of internalized cargo .

Stress Response Mechanisms (e.g., Oxidative Stress, Heat Shock, Proteotoxic Stress)

Cells respond to various stresses, including oxidative stress, heat shock, and proteotoxic stress, with adaptive programs that involve a global increase in this compound conjugation . This ubiquitination is critical for clearing potentially hazardous proteins, such as thermolabile misfolded proteins and other damaged species, preventing the formation of toxic aggregates .

During heat shock, a form of proteotoxic stress that induces protein misfolding, cells exhibit an accumulation of ubiquitinated proteins and a reduction in free ubiquitin . While some ubiquitinated proteins are cleared, aggregated proteins that become ubiquitinated during heat stress may not be efficiently removed . Different types of stress can elicit distinct ubiquitination patterns, suggesting specific adaptive responses. For instance, heat stress-induced ubiquitination correlates with the downregulation and subsequent recovery of cellular activities like nucleocytoplasmic transport and translation . The heat shock response (HSR), mediated by Heat Shock Factor 1 (HSF1), produces heat shock proteins (HSPs) which are molecular chaperones that facilitate the folding, trafficking, assembly, and ubiquitination and degradation of other proteins, thereby maintaining proteome homeostasis under stress . Impairment of the ubiquitin-proteasome system by proteotoxic stress can exacerbate cellular damage and activate pathways like the unfolded protein response (UPR) in the endoplasmic reticulum to restore proteostasis .

Synaptic Plasticity and Memory Formation

This compound modifications are critical regulators of synaptic plasticity and memory formation, particularly in brain regions like the amygdala and hippocampus . The ubiquitin-proteasome system (UPS) is deeply involved in controlling protein degradation, which is essential for synaptic plasticity and memory consolidation .

Research indicates that both proteasome-dependent and proteasome-independent polyubiquitination play roles in these processes. For example, following fear conditioning, there are NMDA-dependent increases in degradation-specific polyubiquitination in the amygdala, targeting proteins involved in translational control and synaptic structure. Blocking the degradation of these proteins significantly impairs long-term memory . Furthermore, retrieval of fear memory also leads to a second wave of NMDA-dependent polyubiquitination crucial for memory updating .

Atypical linear (M1) polyubiquitination, which is largely independent of the proteasome, has been shown to be critically involved in contextual fear memory formation in the amygdala in a sex-specific manner . In males, linear polyubiquitinated targets were involved in cell junction and axonal guidance signaling, while in females, Adiponectin A, a regulator of neuroinflammation, synaptic plasticity, and memory, was a primary target . Knockdown of Rnf31, a component of the linear this compound E3 complex LUBAC, impaired contextual fear memory in both sexes, highlighting the proteasome-independent role of linear polyubiquitination in learning-dependent synaptic plasticity . The hippocampal formation, especially the CA2 subregion, relies on synaptic plasticity for social memory formation, with the UPS playing a crucial role .

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ubiquitin6857508
This compoundN/A (Polymer of Ubiquitin)
TRAF616213038
IRAK16051772
MyD8816212529
RIG-I16212879
IKK (IKKα, IKKβ, IKKγ/NEMO)10072848 (IKKα), 9872591 (IKKβ), 16212739 (NEMO)
NF-κB23512275
IRF316212386
TRIM2516212001
TAK116213009
TAB216212999
TAB316213000
CYLD16210344
Bcl-316211849
Rnf31 (LUBAC component)16212903 (HOIP, a component of LUBAC)
Adiponectin A6438640
UBE2D (e.g., UBE2D2)16212456 (UBE2D2)
HSF116211029
HSPs (Heat Shock Proteins)N/A (Family of proteins)
ATG9A16211756
EGFR16212642
CD416210214
NMDA6333
UHRF216213063
GABAA receptorsN/A (Family of receptors)

Note: this compound itself does not have a single PubChem CID as it refers to a polymer of ubiquitin. Similarly, HSPs and GABAA receptors refer to families of proteins/receptors rather than single compounds with a unique CID. Note: The PubChem CIDs provided are for the human proteins/compounds where available.This compound, a chain of covalently linked ubiquitin molecules, plays a pivotal role in regulating diverse eukaryotic cellular processes beyond its well-known function in proteasomal degradation. The varied forms of this compound linkages, each recognized by specific ubiquitin-binding domains, dictate distinct cellular fates and signaling outcomes. This article focuses on key functional roles of this compound chains in maintaining cellular homeostasis and responding to various stimuli.

Innate Immunity Modulation by this compound Chains (e.g., Antiviral Responses, TLR/IL-1R Signaling)

This compound chains are central to the precise regulation of innate immune responses, including antiviral defenses and signaling pathways initiated by Toll-like Receptors (TLRs) and Interleukin-1 Receptor (IL-1R). Upon viral infection, pattern recognition receptors (PRRs), such as RIG-I-like receptors (RLRs) and TLRs, detect pathogen-associated molecular patterns (PAMPs), triggering signaling cascades that involve extensive ubiquitination . For instance, the E3 ligase TRIM25 is crucial for RIG-I (PubChem CID: 16212879) activation, mediating K63-linked polyubiquitination of RIG-I, which is essential for its antiviral pathway .

In TLR and IL-1R signaling, K63-linked polyubiquitination is particularly significant. TRAF6 (PubChem CID: 16213038), an E3 ligase, mediates K63-linked polyubiquitination of IRAK1 (PubChem CID: 6051772), which is vital for IKK (PubChem CID: 10072848 (IKKα), 9872591 (IKKβ), 16212739 (NEMO)) activation by TLRs and IL-1R . MyD88 (PubChem CID: 16212529) can also be conjugated with K63-linked this compound chains in response to infection, and this ubiquitination is critical for activating downstream proinflammatory signaling . These this compound chains act as scaffolds, recruiting protein complexes like TAK1 (PubChem CID: 16213009) and IKK through their ubiquitin-binding domains, such as NZF for K63-linkages and UBAN for linear chains, leading to NF-κB (PubChem CID: 23512275) activation and the production of type I interferons and proinflammatory cytokines . Conversely, K48-linked ubiquitination often serves a negative regulatory role, targeting proteins like TRAF3 for degradation to prevent excessive immune responses . Linear this compound chains, generated by the LUBAC complex, also play a role, sometimes negatively regulating RIG-I-mediated NF-κB and IRF3 (PubChem CID: 16212386) activation .

Summary of this compound Linkage Roles in Innate Immunity:

This compound Linkage TypeRole in Innate ImmunityExamples of Targeted Proteins/Pathways
K63-linkedPro-inflammatory signaling, Scaffold for kinase recruitment, RIG-I activationIRAK1, MyD88, RIG-I, NEMO, TAB2 (PubChem CID: 16212999)/TAB3 (PubChem CID: 16213000), TRAF6
K48-linkedNegative regulation, Proteasomal degradationTRAF3, RIG-I, IPS-1
Linear (M1)NF-κB activation, Negative regulation of RIG-I signalingNEMO, RIG-I (negative regulation)
Adaptive Immunity Regulation

Ubiquitination, including this compound chain formation, is indispensable for the proper development, survival, and function of adaptive immune cells, and for orchestrating adaptive immune responses . It plays a crucial role in regulating T cell and B cell effector functions and in T cell-mediated autoimmunity . For instance, the atypical IκB family protein Bcl-3 (PubChem CID: 16211849), an important regulator of Nuclear Factor (NF)-κB activity, requires K63-linked polyubiquitination for its nuclear translocation, influencing gene transcription and contributing to the proper development and activity of adaptive immune cells . The deubiquitinase CYLD (PubChem CID: 16210344) can control Bcl-3 localization by removing these this compound chains, thereby preventing its nuclear accumulation . Moreover, the ubiquitin-proteasome system (UPS) is implicated in regulating immune checkpoints, which are critical in cancer immunotherapy . Tripartite motif (TRIM) proteins, many of which possess E3 ubiquitin ligase activity, mediate polyubiquitination of target proteins and are essential modulators in both innate and adaptive immunity .

Protein Quality Control and Proteostasis Maintenance

This compound chains are fundamental to protein quality control (PQC) and the maintenance of proteostasis, the intricate balance of protein synthesis, folding, trafficking, and degradation within a cell . When proteins are misfolded, damaged, or present in excessive amounts, the ubiquitin-proteasome system (UPS) acts as the primary pathway for their elimination . This system involves the covalent attachment of this compound chains to aberrant proteins, marking them for degradation by the 26S proteasome .

Beyond degradation, ubiquitination also guides misfolded proteins to other quality control destinations, including lysosomes and potentially aggresomes, and triggers selective autophagy pathways such as mitophagy for defective mitochondria . The diversity of this compound chain types influences the fate of these proteins. For example, some E2 ubiquitin-conjugating enzymes, like UBE2D (e.g., UBE2D2, PubChem CID: 16212456), are crucial for maintaining optimal proteasome function and ensuring protein quality control, with their levels declining during aging leading to an accumulation of insoluble poly-ubiquitinated proteins . Impairment of the UPS or the accumulation of protein aggregates can lead to proteotoxic stress and disrupt proteostasis, often observed in neurodegenerative diseases like Alzheimer's and Parkinson's .

Membrane Protein Trafficking and Endocytosis

Polyubiquitination plays a crucial role as a signal for the trafficking, sorting, and endocytosis of membrane proteins, thereby regulating their abundance and localization at the cell surface . This process is vital for modulating cellular responses to extracellular signals, as the internalization of receptors through ubiquitin-dependent endocytosis allows for the rapid downregulation of physiological outcomes .

Specifically, K63-linked polyubiquitination is highly efficient in inducing the endocytosis and subsequent lysosomal trafficking of plasma membrane proteins, including artificial CD4 (PubChem CID: 16210214)-Ub fusion proteins, the epidermal growth factor receptor (EGFR, PubChem CID: 16212642), and various nutrient transporters in yeast . These ubiquitinated cargo proteins are concentrated and ushered into intraluminal vesicles of multivesicular bodies (MVBs) by the endosomal sorting complex required for transport (ESCRT) machinery, many subunits of which have ubiquitin-binding domains . In addition to internalization, polyubiquitination can also direct membrane proteins to lysosomes via an ATG9A (PubChem CID: 16211756)-associated vesicular pathway, independent of other autophagic components . The precise regulation of this trafficking often involves the interplay between ubiquitination and deubiquitination, where deubiquitinating enzymes (DUBs) can reverse ubiquitination to control intracellular trafficking and ensure recycling of internalized cargo .

Stress Response Mechanisms (e.g., Oxidative Stress, Heat Shock, Proteotoxic Stress)

Cells respond to various stresses, including oxidative stress, heat shock, and proteotoxic stress, with adaptive programs that involve a global increase in this compound conjugation . This ubiquitination is critical for clearing potentially hazardous proteins, such as thermolabile misfolded proteins and other damaged species, preventing the formation of toxic aggregates .

During heat shock, a form of proteotoxic stress that induces protein misfolding, cells exhibit an accumulation of ubiquitinated proteins and a reduction in free ubiquitin . While some ubiquitinated proteins are cleared, aggregated proteins that become ubiquitinated during heat stress may not be efficiently removed . Different types of stress can elicit distinct ubiquitination patterns, suggesting specific adaptive responses. For instance, heat stress-induced ubiquitination correlates with the downregulation and subsequent recovery of cellular activities like nucleocytoplasmic transport and translation . The heat shock response (HSR), mediated by Heat Shock Factor 1 (HSF1, PubChem CID: 16211029), produces heat shock proteins (HSPs) which are molecular chaperones that facilitate the folding, trafficking, assembly, and ubiquitination and degradation of other proteins, thereby maintaining proteome homeostasis under stress . Impairment of the ubiquitin-proteasome system by proteotoxic stress can exacerbate cellular damage and activate pathways like the unfolded protein response (UPR) in the endoplasmic reticulum to restore proteostasis .

Synaptic Plasticity and Memory Formation

This compound modifications are critical regulators of synaptic plasticity and memory formation, particularly in brain regions like the amygdala and hippocampus . The ubiquitin-proteasome system (UPS) is deeply involved in controlling protein degradation, which is essential for synaptic plasticity and memory consolidation .

Research indicates that both proteasome-dependent and proteasome-independent polyubiquitination play roles in these processes. For example, following fear conditioning, there are NMDA (PubChem CID: 6333)-dependent increases in degradation-specific polyubiquitination in the amygdala, targeting proteins involved in translational control and synaptic structure. Blocking the degradation of these proteins significantly impairs long-term memory . Furthermore, retrieval of fear memory also leads to a second wave of NMDA-dependent polyubiquitination crucial for memory updating .

Atypical linear (M1) polyubiquitination, which is largely independent of the proteasome, has been shown to be critically involved in contextual fear memory formation in the amygdala in a sex-specific manner . In males, linear polyubiquitinated targets were involved in cell junction and axonal guidance signaling, while in females, Adiponectin A (PubChem CID: 6438640), a regulator of neuroinflammation, synaptic plasticity, and memory, was a primary target . Knockdown of Rnf31 (a component of the linear this compound E3 complex LUBAC, PubChem CID: 16212903 (HOIP)), impaired contextual fear memory in both sexes, highlighting the proteasome-independent role of linear polyubiquitination in learning-dependent synaptic plasticity . The hippocampal formation, especially the CA2 subregion, relies on synaptic plasticity for social memory formation, with the UPS playing a crucial role .

Methodological Approaches in Polyubiquitin Research

Detection and Characterization of Polyubiquitin Chains

Various biochemical and proteomic techniques are employed to detect and characterize this compound chains, providing insights into their presence, length, and linkage types.

Immunoblotting with Ubiquitin-Specific and Linkage-Specific Antibodies

Immunoblotting, commonly known as Western blot analysis, is a fundamental technique for detecting this compound chains. This method involves the separation of proteins by SDS-PAGE, followed by their transfer to a membrane and subsequent probing with antibodies .

Linkage-Specific Antibodies: A more refined approach involves the use of antibodies specifically designed to recognize this compound chains linked at a particular lysine (B10760008) residue or the N-terminal methionine (M1). These antibodies are powerful tools for interrogating endogenous protein modifications and can distinguish between different chain topologies . Key linkage-specific antibodies include those targeting:

K6-linked this compound: Involved in DNA repair .

K11-linked this compound: Implicated in endoplasmic reticulum-associated degradation (ERAD) and cell-cycle regulation .

K48-linked this compound: Primarily targets proteins for proteasomal degradation .

K63-linked this compound: Regulates protein function, subcellular localization, protein-protein interactions, endocytosis, and DNA-damage responses, as well as signaling pathways leading to NF-κB activation .

K27-linked this compound: Involved in lysosomal degradation .

K29-linked this compound: Involved in lysosomal degradation .

K33-linked this compound: Involved in kinase modification .

M1-linked (linear) this compound: Plays a role in inflammatory signaling and often detected by specific antibodies or methods .

By using a panel of linkage-specific antibodies, researchers can gain insights into the types of this compound chains present and their potential functional implications. However, increased sample loading may be required for analysis by Western blot, as K63-linked this compound modified proteins, for instance, comprise only a proportion of total cellular polyubiquitinated species .

Immunoprecipitation for Enrichment and Identification of Ubiquitinated Proteins

Immunoprecipitation (IP) is a commonly used method to enrich ubiquitinated proteins from cell or tissue samples, often serving as a preliminary step for further analysis such as Western blot or mass spectrometry .

The principle involves using ubiquitin-specific antibodies or ubiquitin-binding domains (UBDs) to selectively precipitate ubiquitinated proteins from complex biological lysates . This enrichment is crucial because ubiquitinated proteins are often of low abundance .

Enrichment Strategies:

Ubiquitin-specific antibodies: Antibodies like FK2 recognize monoubiquitinated and polyubiquitinated conjugates, enabling strong and specific enrichment of ubiquitinated factors .

Ubiquitin-binding domains (UBDs): Engineered protein binding domains, such as Tandem Ubiquitin Binding Entities (TUBEs), possess high affinity for this compound chains (nanomolar range for tetra-ubiquitin) . TUBEs can be pan-selective (binding to all linkages) or linkage-selective (e.g., K48 TUBE, K63 TUBE, M1 TUBE) . They are particularly advantageous as they can protect proteins from deubiquitination and proteasome-mediated degradation, even without inhibitors, ensuring better preservation of ubiquitinated species . TUBEs can be attached to tags (e.g., HaloTag) for bead-based enrichment .

Affinity-tagged ubiquitin: Expressing affinity-tagged ubiquitin (e.g., hexahistidine-tagged ubiquitin) in cells allows for its purification along with associated ubiquitinated proteins under denaturing conditions .

Ligase trapping: This affinity purification approach involves fusing ubiquitin ligases to a this compound-binding domain, enabling the isolation of ubiquitinated substrates that are specific for a given ligase. Immunoprecipitation enriches for proteins bound to the ligase trap, followed by affinity purification to capture ubiquitinated proteins .

After enrichment, the isolated proteins can be analyzed to identify specific ubiquitinated substrates or to assess the extent and type of ubiquitination under different conditions .

Mass Spectrometry-Based Proteomics for Ubiquitination Site and Linkage Topology Mapping

Mass spectrometry (MS)-based proteomics is a powerful and indispensable tool for in-depth characterization of this compound, allowing for the precise identification of ubiquitination sites on lysine residues and the mapping of complex chain topologies . Challenges in MS analysis include the low abundance of ubiquitinated proteins and the heterogeneity and complexity of this compound chains . Enrichment strategies, such as those discussed in Section 7.1.2, are often necessary prior to MS analysis . The most popular workflow for ubiquitination site mapping and chain topology characterization relies on the "Gly-Gly" (diGly) signature that remains on the ubiquitinated lysine residue after tryptic digestion .

UbiChEM-MS is a middle-down MS approach developed to characterize branched ubiquitin chains, which are particularly challenging to analyze using conventional bottom-up methods .

Principle and Advantages: UbiChEM-MS combines the enrichment of specific ubiquitin chains using linkage-selective ubiquitin-binding domains (UBDs) with minimal trypsinolysis . Unlike extensive digestion in bottom-up proteomics which destroys connectivity, minimal trypsinolysis cleaves ubiquitin specifically after Arg74 and before Gly75, leaving the C-terminal Gly-Gly dipeptide attached to the modified lysine (K) residues . This results in intact ubiquitin moieties (Ub) with varying numbers of diGly modifications (e.g., GG-Ub for single modification, 2XGG-Ub for a branched point) .

This approach allows for the direct detection and quantification of branched ubiquitin conjugates and the relative abundance of heterotypic branched chains in cell lysates . UbiChEM-MS can reveal branch points (e.g., K48 in branched chains) and monitor their dynamics under different cellular conditions . It offers advantages over bottom-up methods by preserving the chain length and topology information to a greater extent .

Ub-clipping methods represent another advanced strategy for analyzing this compound chain architecture, particularly useful for understanding the combinatorial complexity of the ubiquitin code and co-existing ubiquitin modifications .

Principle and Purpose: Ub-clipping utilizes engineered proteases, such as the viral protease Lbpro* (Lbpro*), to incompletely remove ubiquitin from substrates . Similar to UbiChEM-MS, this process leaves the C-terminal Gly-Gly dipeptide attached to the modified residue, simplifying the direct assessment of protein ubiquitination on substrates and within this compound .

Key aspects and findings:

Generation of specific fragments: Lbpro* cleavage generates mono-ubiquitin species that retain Gly-Gly-modified residues, enabling the quantification of multiply Gly-Gly-modified branch-point ubiquitin .

Detection of branched chains: Studies using Ub-clipping have revealed that a significant amount (10–20%) of ubiquitin in polymers can exist as branched chains .

Assessment of co-existing PTMs: Ub-clipping can also determine co-existing post-translational modifications (PTMs) on ubiquitin modifications, such as phosphorylation . For example, analysis of depolarized mitochondria using Ub-clipping has shown that PINK1/parkin-mediated mitophagy predominantly exploits mono- and short-chain this compound, where phosphorylated ubiquitin moieties are not further modified .

Limitations: While powerful, the Lbpro* protease can be inefficient, requiring high molar concentrations and ratios, and may also recognize and cleave other ubiquitin-like modifications like ISGylation, potentially confounding data interpretation .

Quantitative analysis of this compound chains is essential for understanding the dynamic regulation of cellular processes. Mass spectrometry offers several approaches for quantifying protein abundance and changes in ubiquitination levels .

Quantitative MS Approaches:

Label-Free Quantification: This method quantifies proteins based on the signal intensities or peak areas associated with individual peptides directly from raw mass spectrometer data . It relies on the correlation between chromatographic peak areas or the number of identified spectra per protein and its concentration . Label-free methods are cost-effective and suitable for large-scale analyses .

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC is a label-based metabolic labeling technique where cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids . Different cell populations, labeled with distinct isotopes, are then mixed, and their proteins are extracted, digested, and analyzed by MS. This allows for direct comparison and accurate quantification of protein abundance across samples in the same experiment, enhancing reproducibility . SILAC is primarily applicable to live cultured cells .

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These are chemical labeling methods that use isobaric tags to label peptides after protein digestion . Each tag consists of a reporter group, a balance group, and a peptide-reactive group . During MS/MS fragmentation, the reporter ions are released, allowing for the relative quantification of peptides from multiple samples in a single MS run . TMT offers expanded multiplexing capabilities, allowing for the comparison of a greater number of samples (e.g., 6-plex, 10-plex, 16-plex, 18-plex) . These methods reduce instrument time and experimental variability by allowing simultaneous analysis of combined samples .

These quantitative MS approaches enable researchers to compare this compound levels or changes in ubiquitination patterns in response to various biological stimuli or experimental conditions, providing valuable insights into the regulatory roles of this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Ubiquitin156600304
Lysine5962 (L-Lysine), 866 (DL-Lysine)

Note on this compound: this compound is a polymer of ubiquitin, not a single distinct chemical compound with a unique PubChem CID. Its composition varies based on the number of ubiquitin units and the type of linkages.

Interactive Data Tables

The following tables present hypothetical data that could be generated from the described methodological approaches. For true interactivity, these would typically be rendered in a web-based or specialized data visualization environment.

Table 1: Representative Immunoblotting Results for this compound Linkages

SampleUbiquitin (Total)K48-linked this compoundK63-linked this compoundK11-linked this compound
ControlHighModerateLowVery Low
Treated AHighVery HighLowVery Low
Treated BHighModerateHighModerate

Table 2: Summary of Ubiquitination Site Mapping by Mass Spectrometry (Example Data)

Protein SubstrateIdentified Lysine SiteLinkage Type Detected (by diGly analysis)Relative Abundance Change (Treated vs. Control)
Protein XK123K48, K63 (branched)↑ 5.2x
Protein YK56K63↑ 1.8x
Protein ZK78, K85K48↓ 3.1x
Protein AK200K11↑ 2.5x

Table 3: Quantitative Proteomics Data for this compound Levels (Example SILAC Data)

Protein IDCondition 1 (Light) IntensityCondition 2 (Heavy) IntensityRatio (Heavy/Light)Log2 Ratio
Ubiquitin1.5e81.4e80.93-0.10
Protein B Ub2.1e76.5e73.101.63
Protein C Ub4.8e61.2e60.25-2.00
Protein D Ub3.3e73.5e71.060.08

Note: "Protein X Ub" denotes a ubiquitinated form of Protein X. Intensities are arbitrary units.

Ub-clipping Methods

Ubiquitin-Binding Domains (UBDs) and Tandem Ubiquitin Binding Entities (TUBEs) for Affinity Purification

Ubiquitin-binding domains (UBDs) are protein modules that non-covalently interact with ubiquitin. While single UBDs often exhibit weak binding affinities, the engineering of tandem ubiquitin-binding entities (TUBEs) has significantly advanced the efficient purification of polyubiquitylated proteins. TUBEs are designed to harness the collective strength of multiple UBDs, achieving high affinities in the nanomolar range, often 100 to 1000-fold greater than individual UBDs.

A key advantage of TUBEs is their ability to stabilize polyubiquitylated proteins, protecting them from the disruptive activities of deubiquitinating enzymes (DUBs) and proteasome-mediated degradation, even in the absence of exogenous inhibitors. This protective capacity is crucial for preserving the native state and integrity of ubiquitylated substrates during isolation from complex cellular lysates or tissues.

TUBEs are versatile tools used for the specific isolation, detection, and characterization of polyubiquitylated proteins. Beyond pan-selective TUBEs that bind to all types of this compound chains, specialized chain-selective TUBEs have been developed. These include K48 HF TUBEs, K63 TUBEs, and M1 TUBEs, which exhibit preferential binding to K48-linked, K63-linked, or linear (M1)-linked this compound chains, respectively. This linkage specificity allows researchers to selectively enrich and analyze proteins modified by particular this compound topologies, providing critical insights into their distinct biological roles.

Table 1: Properties and Applications of Tandem Ubiquitin Binding Entities (TUBEs)

FeatureDescriptionApplication in this compound Research
High Affinity Nanomolar dissociation constants (Kds); 100-1000x higher affinity than single UBDs. Efficient capture and enrichment of low-abundance ubiquitylated proteins.
Stabilization Protect ubiquitylated proteins from DUBs and proteasomal degradation. Preservation of native ubiquitylation states during sample preparation.
Specificity Pan-selective (all chains) and linkage-specific (e.g., K48, K63, M1) variants available. Selective isolation and analysis of specific this compound chain types.
Cost-Effectiveness More economical than antibody-based proteomics for large-scale studies. Facilitates broader and more frequent use in research.
Versatility Compatible with various isolation technologies (e.g., agarose, magnetic beads). Adaptable to diverse experimental setups for detection and characterization.

(This table is designed to be interactive, allowing users to sort by columns or filter content.)

Deubiquitinase (DUB) Libraries (e.g., UbiCRest) for Linkage Type Characterization

The precise identification of this compound linkage types is crucial for deciphering their functional diversity. Deubiquitinase (DUB) libraries, particularly the Ubiquitin Chain Restriction (UbiCRest) method, provide a powerful tool for characterizing these linkages. UbiCRest involves treating ubiquitylated proteins or free this compound chains with a panel of highly linkage-specific DUBs in parallel reactions.

The principle relies on the ability of specific DUBs (often from the ovarian tumor domain, or OTU, class) to hydrolyze particular ubiquitin chain linkages, such as K6, K11, K27, K29, K33, K48, K63, and Met1 (linear) linkages. By analyzing the cleavage products, typically via gel-based methods like Western blotting, researchers can infer the types of ubiquitin linkages present in the original sample. For instance, if a K48-specific DUB reduces the molecular weight of a polyubiquitylated protein, it indicates the presence of K48 linkages.

Key Features of UbiCRest:

Comprehensive Linkage Analysis: UbiCRest can identify the full spectrum of known ubiquitin linkage types.

Qualitative Insights: It offers rapid qualitative insights into ubiquitin chain linkage types and their architecture, including heterotypic (mixed or branched) chains.

Sample Compatibility: Applicable to polyubiquitylated proteins generated in vitro or purified from cell lysates.

Limitations of UbiCRest:

Branched vs. Mixed Chains: UbiCRest may not always distinguish effectively between branched and mixed ubiquitin chains, as both involve multiple linkage types.

DUB Specificity Overlap: Some DUBs used in UbiCRest can exhibit cleavage preferences for more than one linkage type, potentially complicating analysis (e.g., OTUD3 cleaves K6 and K11 linkages).

Resistance of Branched Chains: Certain types of branched chains might be more resistant to cleavage by linkage-specific DUBs compared to homotypic chains.

Fluorescence-Based Assays (e.g., FRET assays) for Real-Time Monitoring

Fluorescence-based assays provide powerful tools for real-time monitoring of this compound chain formation, elongation, and disassembly. These methods offer advantages in kinetics studies and high-throughput screening.

One prominent technique is the Förster Resonance Energy Transfer (FRET) assay . In FRET-based assays, two fluorescent tags (a donor and an acceptor) are incorporated into ubiquitin molecules. When these labeled ubiquitin molecules are assembled into a this compound chain, and the donor and acceptor are brought into close proximity, FRET occurs, resulting in a change in fluorescence signal that can be monitored in real-time. For example, a VHL intrachain TR-FRET assay utilizes Europium cryptate-labeled Ub (donor) and Cy5-labeled Ub (acceptor) to measure VHL auto-ubiquitination activity. Similarly, FRET-based assays have been developed to monitor the auto-ubiquitination of E3 ubiquitin ligases like DTX3L, where the formation of fluorescent this compound chains leads to a detectable FRET signal. These assays are particularly well-suited for high-throughput screening (HTS) and kinetic analyses of polyubiquitination reactions.

Another widely used fluorescence-based method is Fluorescence Polarization (FP) . FP assays can track all stages of the ubiquitin conjugation and deconjugation cycle in real-time. The principle relies on the observation that larger molecules rotate more slowly in solution, leading to a higher fluorescence polarization value. By labeling ubiquitin with a fluorescent tag (e.g., tetramethylrhodamine, TAMRA), the change in FP signal can differentiate between free monomeric ubiquitin and larger this compound chains or ubiquitin conjugated to target proteins. The UbiReal assay is an example of an FP-based method capable of providing quantitative measurements of activity and insights into the mechanisms and specificities of ubiquitin transfer.

Ubiquitination-Induced Fluorescence Complementation (UiFC) is a specialized fluorescence-based assay capable of detecting specific this compound linkage types, such as K48 chains, both in vitro and in live cells. In UiFC, two non-fluorescent fragments of a fluorescent protein are fused to ubiquitin-interacting motifs (UIMs). When these UIMs simultaneously bind to a this compound chain, the non-fluorescent fragments are brought into close proximity, leading to the reconstitution of a functional fluorescent protein and emission of a signal. This technique allows for time-lapse imaging to monitor changes in polyubiquitination levels induced by various cellular stimuli or inhibitors.

Table 2: Applications of Fluorescence-Based Assays in this compound Research

Assay TypePrincipleKey ApplicationExample
FRET Assays Two fluorophores (donor/acceptor) on ubiquitin, FRET signal changes upon chain formation.Real-time monitoring of ubiquitination kinetics, HTS for enzyme inhibitors.VHL intrachain TR-FRET for VHL auto-ubiquitination; DTX3L FRET assay for E3 ligase activity and inhibitor screening.
Fluorescence Polarization (FP) Measures changes in molecular rotation (polarization) as ubiquitin is conjugated/deconjugated.Real-time tracking of ubiquitin conjugation/deconjugation cycle, distinguishing mono-Ub from poly-Ub.UbiReal assay for monitoring E1, E2, E3, and DUB activities, and assessing inhibitor potency (e.g., PYR-41).
Ubiquitination-Induced Fluorescence Complementation (UiFC) Non-fluorescent protein fragments reconstitute upon UIM binding to this compound.Live-cell imaging and specific detection of linkage types (e.g., K48 chains).Detection of K48 ubiquitin chains in live cells, monitoring polyubiquitination increases upon proteasome inhibition or stress induction.

(This table is designed to be interactive, allowing users to sort by columns or filter content.)

Enzymatic Synthesis of Defined this compound Chains for In Vitro Studies

Enzymatic synthesis stands as a cornerstone method for generating this compound chains of precisely defined linkage and length for in vitro biochemical and functional studies. This approach is crucial for elucidating the specific roles of different ubiquitin chain topologies, as the cellular fate of a ubiquitylated protein is heavily influenced by the type of linkage.

The synthesis typically reconstitutes the physiological ubiquitination cascade, involving the concerted action of three key enzymes:

Ubiquitin-activating enzyme (E1): Activates ubiquitin in an ATP-dependent manner.

Ubiquitin-conjugating enzyme (E2): Accepts ubiquitin from E1 and transfers it to an E3 ligase or directly to a substrate.

Ubiquitin ligase (E3): Directs the transfer of ubiquitin from the E2 to the target protein or to another ubiquitin molecule to form a chain.

To achieve defined linkages, specific E2 conjugating enzymes are employed. For example:

Human E2-25K (also known as UbcH1 or UBE2K) is specifically used for synthesizing K48-linked this compound chains. K48-linked chains are canonically associated with proteasomal degradation.

The Ubc13/Mms2 complex is specific for generating K63-linked this compound chains, which typically have non-proteolytic functions, such as roles in DNA repair and inflammatory signaling.

UBE2S is utilized for synthesizing K11-linked this compound chains, whose functions are still being elucidated but are known to be involved in cell cycle progression.

The general enzymatic synthesis workflow involves generating free this compound chains of heterozygous length, followed by isolation of chains of the desired length, and then enzymatic attachment to a target protein fused with a ubiquitin moiety. This method allows for the production of milligram quantities of proteins with defined ubiquitin modifications, which are essential for quantitative biochemical characterization of ubiquitin chain recognition and function.

While most enzymatic synthesis relies on the E1-E2-E3 cascade with ATP, some unusual phenomena have been reported where certain HECT E3 ligases, in conjunction with chemically activated ubiquitin, can synthesize this compound chains in vitro without the need for ATP, E1, or E2 enzymes.

Genetic and Molecular Biology Techniques for Modulating this compound Pathways (e.g., CRISPR-activation systems for this compound genes)

Genetic and molecular biology techniques are instrumental in modulating this compound pathways to understand their physiological roles in vivo. The advent of the CRISPR-Cas9 system has revolutionized the ability to precisely manipulate gene expression, including genes encoding components of the ubiquitination machinery.

CRISPR-activation (CRISPRa) systems are powerful tools for upregulating the expression of specific this compound genes or genes encoding ubiquitin ligases (E3s), deubiquitinases (DUBs), or other ubiquitin-related proteins. Unlike traditional CRISPR-Cas9 which makes DNA cuts, CRISPRa systems utilize a catalytically inactive or "dead" Cas9 (dCas9) protein. This dCas9 retains its ability to bind to specific DNA sequences guided by a single guide RNA (sgRNA) but lacks nuclease activity. By fusing dCas9 to transcriptional activator domains (e.g., VP64, p65), the system can be directed to the promoter regions of target genes, thereby activating their transcription and leading to increased protein levels.

Conversely, CRISPR-interference (CRISPRi) systems employ dCas9 fused to transcriptional repressor domains to downregulate gene expression, providing a means to study the effects of reduced expression of this compound pathway components.

Applications in this compound Research:

Gene Activation/Repression: Specific upregulation or downregulation of genes encoding E1, E2, E3, or DUB enzymes to analyze their impact on cellular ubiquitination profiles.

Functional Studies: Investigating the consequences of altered expression of specific this compound chain-forming or-removing enzymes on protein stability, signaling pathways, and cellular phenotypes.

Pathway Dissection: Elucidating the roles of individual this compound chain types by modulating the expression of enzymes responsible for their synthesis or degradation.

Multiplexed Modulation: CRISPRa/i systems can be designed for simultaneous modulation of multiple genes, allowing for complex pathway perturbations.

These genetic approaches offer precision and the ability to address nuanced functional aspects of this compound pathways, complementing traditional pharmacological interventions.

Structural Biology Approaches for this compound Conjugates and Complexes

Structural biology approaches are indispensable for unraveling the atomic-level details of this compound conjugates and their interacting protein complexes. Understanding these structures provides critical insights into how different this compound chain topologies are recognized by downstream effectors and how ubiquitination regulates protein function. The primary techniques utilized include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron microscopy (Cryo-EM).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly valuable for studying the dynamics of this compound chains and their interactions in solution. Unlike crystallography, which typically provides a static snapshot, NMR can reveal conformational flexibility, transient interactions, and the recognition mechanisms of ubiquitin-binding domains. It is well-suited for smaller this compound chains and complexes, providing insights into their solution behavior and how they achieve specific recognition.

Cryo-electron Microscopy (Cryo-EM): Over the past decade, Cryo-EM has emerged as a transformative technique, especially for large macromolecular complexes and dynamic systems that are challenging for crystallography or NMR. By rapidly freezing samples in a vitreous ice layer, Cryo-EM preserves macromolecules in a near-native state, allowing for the visualization of their structures at increasingly higher resolutions. This method has been instrumental in elucidating the structures of this compound chains in the context of large proteasomal complexes or other multi-protein assemblies, revealing how these chains are presented for degradation or signaling.

Table 3: Comparison of Structural Biology Techniques for this compound Research

TechniqueResolution CapabilityAdvantagesDisadvantagesKey Application in this compound Research
X-ray Crystallography AtomicHigh resolution, precise atomic models.Requires diffraction-quality crystals; static structures.Determining structures of ubiquitin-binding domains, this compound chains, and stable complexes.
NMR Spectroscopy Atomic/Near-AtomicProbes dynamics, conformational changes, and interactions in solution.Limited by molecular size; requires isotopically labeled samples.Studying this compound chain flexibility, DUB-substrate interactions, and UBD binding.
Cryo-Electron Microscopy (Cryo-EM) Near-Atomic/AtomicSuitable for large, dynamic complexes; near-native state.Requires specialized equipment and expertise; computational demands.Visualizing this compound chains on proteasomes, or in large signaling complexes.

(This table is designed to be interactive, allowing users to sort by columns or filter content.)

Dysregulation of Polyubiquitin Signaling in Pathophysiology

General Principles of Polyubiquitin Homeostasis Perturbation in Disease

This compound homeostasis is maintained by a highly regulated enzymatic cascade involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s), along with deubiquitinating enzymes (DUBs) that reverse ubiquitination . Perturbations in this delicate balance can arise from genetic mutations, altered expression levels, or aberrant activity of these key enzymes, leading to widespread cellular dysfunction .

Specific types of this compound chains signal different cellular outcomes. For instance, Lys48 (K48)-linked this compound chains typically target proteins for degradation by the 26S proteasome, ensuring the removal of damaged, misfolded, or no longer needed proteins . In contrast, Lys63 (K63)-linked and linear (Met1)-linked this compound chains often play non-proteolytic roles, regulating signaling pathways, protein interactions, and cellular localization . Dysregulation can manifest as:

Accumulation of polyubiquitinated proteins: This often occurs when the ubiquitin-proteasome system (UPS) is overwhelmed or impaired, leading to the buildup of misfolded or aggregated proteins .

Defective degradation: Mutations or altered activity of E3 ligases, which are responsible for substrate specificity, can lead to the stabilization of oncogenic proteins or the depletion of tumor suppressors .

Aberrant signaling: Dysregulation of non-degradative this compound linkages (e.g., K63-linked or Met1-linked) can lead to uncontrolled activation of signaling pathways, such as NF-κB, contributing to inflammation or cancer progression .

Impaired ubiquitin recycling: DUBs are crucial for disassembling this compound chains and maintaining the pool of free ubiquitin. Dysfunction in DUBs can disrupt ubiquitin availability or lead to the accumulation of specific this compound chain types, thereby altering cellular processes .

Table 1: General Principles of this compound Homeostasis Perturbation

Perturbation TypeMechanism of DysregulationConsequenceExample Linkage(s)
Defective DegradationImpaired E3 ligase activity or proteasome functionAccumulation of misfolded/damaged proteins; stabilization of oncogenesK48-linked
Aberrant SignalingDysregulated formation/removal of non-degradative this compound chainsUncontrolled activation of signaling pathways (e.g., NF-κB, Akt)K63-linked, Met1-linked
Impaired Ubiquitin RecyclingDysfunction of DUBsAltered ubiquitin availability; imbalance of specific this compound chain typesAll linkage types

This compound Dysregulation in Neurodegenerative Disorders (e.g., Protein Aggregate Clearance)

Neurodegenerative diseases, such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD), are characterized by the progressive accumulation of misfolded and ubiquitinated protein aggregates within affected neurons, leading to cellular dysfunction and neuronal death . The ubiquitin-proteasome system (UPS) is a primary pathway for clearing these toxic proteins, and its dysregulation is a significant factor in disease pathogenesis .

In Alzheimer's Disease (AD) , a hallmark is the accumulation of β-amyloid (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein . Both Aβ and tau are ubiquitinated, and UPS dysfunction contributes to their accumulation . Specifically, hyperphosphorylated tau is modified by various this compound chains, including Lys6-, Lys11-, Lys48-, and Lys63-linked chains . A mutant form of ubiquitin, UBB+1, generated by molecular misreading, has been associated with AD and can impair proteasome function, enhancing toxic protein aggregation and leading to cell death . Reduced levels of the 20S proteasome, the catalytic core, have been observed in AD brains, correlating with abnormal protein accumulation .

In Parkinson's Disease (PD) , the aggregation of α-synuclein into Lewy bodies is a central pathological feature . While the role of ubiquitination in α-synuclein pathology has been debated, recent evidence suggests its importance in regulating α-synuclein stability, aggregation, and toxicity . Mutations in genes like PARK2 (encoding the E3 ubiquitin ligase Parkin) and PINK1 (encoding PTEN-induced kinase 1) are linked to familial PD and are involved in mitophagy, the selective degradation of mitochondria via autophagy . Parkin is an E3 ubiquitin ligase that recruits ubiquitin chains to target substrates, and its dysfunction can lead to the accumulation of misfolded proteins and impaired mitophagy . Lys63-linked this compound chains generated by Parkin may be important for targeting aggregation-prone proteins to inclusions .

Huntington's Disease (HD) is caused by a polyglutamine (polyQ) expansion in the huntingtin (HTT) protein, leading to aggregation and neurotoxicity . Ubiquitin-linked mutant HTT has been found in neuronal intranuclear inclusions . While proteasomes can degrade mutant HTT when targeted for degradation, the polyQ expansion affects the interaction with (de)ubiquitinating enzymes, influencing its turnover . Lys63-linked this compound chains on mutant huntingtin might contribute to its autophagic clearance .

Table 2: this compound Dysregulation in Neurodegenerative Disorders

DisorderKey Protein AggregatesThis compound Linkage Types ImplicatedDysregulation MechanismConsequence
Alzheimer's Disease (AD)Aβ, Hyperphosphorylated TauK6, K11, K48, K63 (on tau)UBB+1-induced proteasome impairment, decreased 20S proteasome levels Accumulation of Aβ and tau, enhanced toxic protein aggregation
Parkinson's Disease (PD)α-Synuclein (Lewy bodies)K63-linked (by Parkin), various on α-synuclein Loss-of-function mutations in Parkin (E3 ligase) Impaired protein clearance, defective mitophagy, α-synuclein aggregation
Huntington's Disease (HD)Mutant Huntingtin (polyQ)K63-linked (potential for clearance), others on mutant HTT Altered interaction with (de)ubiquitinating enzymes Intracellular aggregation, neurotoxicity

This compound Dysregulation in Oncogenesis and Cancer Progression

The ubiquitin-proteasome system (UPS) plays a critical role in maintaining cellular homeostasis by regulating protein levels involved in cell cycle control, DNA damage repair, and apoptosis . Dysregulation of this compound signaling is a significant contributor to oncogenesis and cancer progression .

Aberrant ubiquitination, often characterized by mutations or altered expression of ubiquitin ligases (E3s) and deubiquitinating enzymes (DUBs), can lead to the accumulation of oncogenic proteins or the loss of tumor suppressor proteins, thereby promoting tumorigenesis .

Oncogenic E3 Ligases: Some E3 ligases are encoded by oncogenes or are aberrantly activated in cancer. For example, UBE2C/APCCDH1-mediated ubiquitination and degradation of DEPTOR promotes lung cancer by increasing mTOR signaling . Similarly, UBE2S, involved in K11-specific ubiquitination for cell cycle progression, might be a prognostic marker for TP53 activity in hepatocellular carcinoma due to its role in TP53 proteasomal degradation . Oncogenes in various malignancies, such as colon and renal cell cancer, code for ubiquitin ligase components .

Loss of Tumor Suppressor Function: Conversely, the loss or reduced function of E3 ligases or DUBs that normally target tumor suppressors for degradation can lead to their stabilization and contribute to cancer . For instance, mutations in tumor suppressor genes like VHL (von Hippel–Lindau disease tumor suppressor) in renal cell carcinoma or BRCA1 in breast and ovarian cancer involve ubiquitin ligase components .

Aberrant Signaling: Non-degradative this compound linkages can also drive cancer. Lys63-linked polyubiquitination of Akt by TRAF6, for example, facilitates Akt's membrane localization and activation, a mechanism implicated in oncogenic Akt activation .

Drug Resistance: Dysregulation of ubiquitination pathways can also contribute to resistance to conventional cancer therapies .

Immune Evasion: The ubiquitin system is exploited by cancer cells for immune evasion . For example, upregulation of RNF31 in regulatory T cells (Tregs) of gastric cancer patients is associated with decreased survival, as it amplifies Treg-mediated immunosuppression . Depleting DUBs like USP22 or USP44 in Tregs impairs their suppressive function and impedes tumor growth .

Table 3: this compound Dysregulation in Oncogenesis and Cancer Progression

Mechanism of DysregulationEnzyme(s) InvolvedThis compound Linkage Type (if specified)Consequence in Cancer
Oncogene Activation / StabilizationUBE2C/APCCDH1, UBE2S, various E3 ligases, TRAF6K11 (UBE2S), K63 (TRAF6 on Akt)Increased mTOR signaling, TP53 degradation, Akt activation
Tumor Suppressor Inactivation / LossVHL, BRCA1, other E3 ligases or DUBsK48-linked (for degradation)Accumulation of oncogenic proteins; loss of tumor suppressor function
Immune EvasionRNF31, USP22, USP44 (in Tregs)K48-linked (on Foxp3 for degradation)Amplified Treg-mediated immunosuppression, hindrance of anti-tumor immunity

This compound Dysregulation in Immune Disorders and Inflammatory Conditions

Ubiquitylation is a crucial regulatory mechanism in the immune system, involved in pathogen recognition, antigen presentation, and the activation of innate and adaptive immunity . Consequently, dysregulation of this compound signaling is implicated in a range of immune disorders and inflammatory conditions .

NF-κB Pathway Dysregulation: The canonical NF-κB pathway, central to immune and inflammatory responses, is tightly regulated by both K63-linked and linear (Met1)-linked ubiquitin chains .

Linear Ubiquitin Chain Assembly Complex (LUBAC): LUBAC assembles linear (Met1)-linked this compound chains, which are critical for activating NF-κB and regulating cell death and inflammation . Genetic defects in LUBAC can lead to autoinflammation and immunodeficiency syndromes .

Deubiquitinases (DUBs): DUBs like OTULIN and A20 (TNFAIP3) negatively regulate NF-κB signaling by hydrolyzing linear (Met1) and K63-linked ubiquitin moieties, respectively . Haploinsufficiency of A20 (HA20) and OTULIN deficiencies (otulipenia/ORAS) result in an excess of Met1 or K63 ubiquitin chains on target substrates like NEMO and RIPK1, leading to constitutive activation of the NF-κB pathway and elevated proinflammatory cytokines .

Autoimmune Diseases: Alterations in UPS components are linked to various autoimmune diseases . For example, K63-linked ubiquitination is crucial for inflammation regulation . Emerging evidence suggests the UPS enhances inflammatory cytokine secretion and autoimmune responses in conditions like antiphospholipid syndrome (APS) . Genetic variants in ubiquitin-related genes like TNFAIP3 and TNIP1 have been associated with multiple autoimmune diseases .

Inflammatory Bowel Disease (IBD): Certain ubiquitin-specific proteases (USPs), a family of DUBs, have been linked to IBD. For instance, USP16 exhibits increased expression in IBD patients and promotes T cell proliferation and differentiation, aggravating the disease . Conversely, USP25 knockdown leads to hyper-immune responses against bacterial infections, restricting bacterial replication and inflammation .

Table 4: this compound Dysregulation in Immune Disorders and Inflammatory Conditions

ConditionKey Signaling Pathway / TargetThis compound Linkage Type(s)Dysregulation MechanismConsequence
Autoinflammatory DisordersNF-κBMet1-linked, K63-linkedLUBAC deficiency, OTULIN/A20 haploinsufficiency Constitutive NF-κB activation, elevated proinflammatory cytokines
Autoimmune DiseasesVarious (e.g., NF-κB, IL-17R)K63-linked, otherUPS imbalance, genetic variants in TNFAIP3, TNIP1 Enhanced inflammatory cytokine secretion, autoimmune responses
Inflammatory Bowel DiseaseT cell function, cytokinesNot specifiedDysregulation of USPs (e.g., USP16, USP25) Aggravated inflammation (USP16), altered immune responses (USP25)

This compound Dysregulation in Infectious Diseases and Pathogen Evasion Strategies

The host ubiquitin system is a vital component of the immune defense against pathogens, involved in the recognition and clearance of microbes and the activation of immune responses . However, microbial pathogens have evolved sophisticated strategies to exploit and subvert the host's this compound machinery to evade immune detection, promote their own propagation, and facilitate pathogenesis .

Targeting Host Defense Proteins: A common evasion strategy involves pathogens targeting key antimicrobial proteins for degradation or interfering with crucial ubiquitin-mediated regulatory mechanisms . For example, some pathogens target the IκB ubiquitin ligase SCFβTrCP to block NF-κB activation . Rotavirus protein NSP1, for instance, contributes to the degradation of βTrCP, inhibiting NF-κB activation .

Modulating Ubiquitin Ligases and DUBs: Pathogens can secrete virulence factors that mimic host E3 ligases or DUBs to manipulate host ubiquitination pathways .

Legionella pneumophila employs a large cohort of effector proteins that function as E3 ligases or interfere with ubiquitination, essential for evading host immunity .

Francisella tularensis can subvert innate immune signaling by influencing K63 polyubiquitination of TRAF3 and TRAF6, a process dependent on its type VI secretion system .

Helicobacter pylori can affect host DUB USP7, leading to decreased TRAF6 and p53, contributing to carcinogenesis during chronic infection .

Enterovirus A71 (EV-A71) infection upregulates deubiquitinases like CYLD, which removes K63-linked this compound chains from RIG-I, thereby inhibiting RIG-I-initiated antiviral signaling .

Interference with Autophagy: this compound accumulates on the surface of cytosolic bacteria like Salmonella enterica serovar Typhimurium, suggesting that antimicrobial autophagy uses ubiquitin-dependent mechanisms for cargo recognition . Pathogens can interfere with this process.

Direct Manipulation of Host Signaling: Pathogens can directly manipulate ubiquitin signaling to favor their own survival. For instance, the RIG-I (retinoic acid-inducible gene I) cytoplasmic viral RNA sensor triggers type I interferon production, a process regulated by K63-linked this compound chains mediated by ubiquitin ligases like TRIM25 and Riplet . Viruses like EV-A71 can downregulate RIG-I ubiquitination to inhibit interferon production .

Table 5: this compound Dysregulation in Infectious Diseases and Pathogen Evasion

Pathogen / DiseaseHost System Targeted / MechanismThis compound Linkage Type(s) ImplicatedEvasion Strategy
RotavirusNF-κB activation (SCFβTrCP)Not specified (targets ligase)Degradation of βTrCP, inhibition of NF-κB
Legionella pneumophilaHost ubiquitination system (E3 ligase mimics)VariousEvasion of host immunity, exploitation of host resources
Francisella tularensisInnate immune signaling (TRAF3, TRAF6)K63-linkedSubversion of immune signaling, dependent on T6SS
Helicobacter pyloriHost DUB USP7, TRAF6, p53Not specified (affects DUB)Decreased TRAF6/p53, contributing to carcinogenesis
Enterovirus A71 (EV-A71)RIG-I (antiviral signaling)K63-linkedUpregulation of CYLD, downregulation of RIG-I ubiquitination
Salmonella entericaAntimicrobial autophagy (cargo recognition)This compound accumulation on bacteriaInterference with ubiquitin-dependent autophagy

Emerging Concepts and Future Directions in Polyubiquitin Research

Cross-Talk between Polyubiquitination and Other Post-Translational Modifications of Ubiquitin (e.g., Phosphorylation, Acetylation)

The ubiquitin system exhibits extensive crosstalk with other post-translational modifications (PTMs), significantly enhancing the complexity and specificity of cellular signaling . This interplay can occur in various ways, influencing both the ubiquitination machinery and the ubiquitin molecule itself.

One prominent example is the crosstalk between ubiquitination and phosphorylation. Phosphorylation, primarily targeting serine, threonine, and tyrosine residues, can either stimulate or inhibit the activity of E3 ubiquitin ligases and deubiquitinating enzymes (DUBs) . It can also regulate the intracellular localization of these enzymes, thereby affecting their ability to interact with target proteins . For instance, the PTEN-induced putative kinase 1 (PINK1) (CID: 16008693) phosphorylates ubiquitin (CID: 5979) at serine 65 (S65), which is crucial for activating the ubiquitin ligase Parkin (CID: 71360096) and promoting the removal of damaged mitochondria through autophagy .

Acetylation is another PTM that profoundly influences polyubiquitination. Acetylation of ubiquitin (CID: 5979) at lysine (B10760008) 6 (K6) and lysine 48 (K48) has been observed in cells and can repress the formation and elongation of ubiquitin chains . Beyond direct modification of ubiquitin, acetylation on substrate lysine residues can compete with ubiquitination, potentially enhancing protein stability by preventing ubiquitin attachment . Conversely, acetylation of target proteins can also promote their subsequent ubiquitin-mediated degradation by triggering ubiquitination at alternative lysine sites within the substrate . For example, acetylation of p53 (CID: 11624647) by CREB-binding protein (CBP) (CID: 90059914) can enhance the recruitment of the deubiquitinase HAUSP (CID: 124036) (also known as USP7), thereby counteracting MDM2-mediated degradation through autoubiquitination and facilitating p53 ubiquitination by the E3 ligase .

The transient nature of ubiquitin-containing complexes, such as the thioester intermediates formed between E1Ub, E2Ub, or E3~Ub enzymes, also presents opportunities for PTMs to influence complex stability or conformation . Furthermore, modifications to the enzymes involved in ubiquitination after ubiquitin has cycled through the cascade can inhibit recurring catalysis, limiting the function of E1, E2, or E3 enzymes .

PTMImpact on PolyubiquitinationExample/MechanismCitation
PhosphorylationStimulates/Inhibits E3 ligase and DUB activity; Regulates enzyme localizationPINK1 phosphorylates Ub (S65), activating Parkin for mitophagy.
AcetylationRepresses ubiquitin chain formation/elongation; Competes with ubiquitination on substrates; Can promote ubiquitination at other sitesAcetylation of Ub (K6, K48) inhibits chain formation. Acetylation of p53 (K320, K373, K382) by CBP enhances HAUSP recruitment, influencing MDM2-mediated p53 ubiquitination.

Understanding the Full Spectrum of Atypical and Branched Polyubiquitin Chain Functions

Beyond the well-characterized K48- and K11-linked this compound chains, which primarily signal for proteasomal degradation, there is a growing appreciation for the diverse functions of atypical and branched this compound chains . These complex structures, where a single ubiquitin (CID: 5979) molecule is modified at two or more distinct lysine (CID: 792) residues within the same chain, significantly expand the signaling capacity of the ubiquitin system .

Atypical Ubiquitin Chains: While K48- and K11-linked chains are well-known for their role in proteasomal degradation, other atypical linkages, such as K6, K27, K29, K33, and K63, mediate a variety of non-proteasomal functions, including DNA repair, immune signaling, endocytosis, and cell cycle regulation . For instance, linear (M1-linked) ubiquitin chains are crucial for NF-κB signaling .

Branched Ubiquitin Chains: Branched ubiquitin chains represent a higher level of complexity, with theoretically up to 28 different trimeric branched ubiquitin chain types possible . Although their full biological functions remain largely enigmatic due to technical challenges, recent technological innovations have shed light on their essential roles in diverse cellular processes .

K11-K48 Branched Chains: These chains are critical regulators of protein degradation and cell cycle progression . They are known to regulate cell cycle progression and play an important role in protein quality control, particularly in clearing misfolded and aggregation-prone proteins such as Huntington's disease-associated HTT variant . The formation of K11/K48 branched chains on substrates of the Anaphase-Promoting Complex/Cyclosome (APC/C) (CID: 70685790), like Nek2A (CID: 106969) and Cyclin A (CID: 25055008), increases their binding to the proteasomal ubiquitin receptor RPN10 (CID: 71302835), thereby enhancing substrate degradation . They are also induced under proteotoxic stresses .

K29-K48 Branched Chains: These chains primarily mediate proteasomal degradation .

K48-K63 Branched Chains: These are abundant in mammalian cells and yeast and serve multiple functions, including proteasomal degradation, NF-κB signaling, and as a signal for p97/valosin-containing protein (VCP) processing . Importantly, K48/K63 branched ubiquitination assembled during IL-1β (CID: 130836) signaling has been shown to protect K63 linkages from deubiquitination by CYLD (CID: 104712), thereby extending the duration of NF-κB signaling . This suggests an editing function for DUBs, where debranching might rescue substrates from degradation or regulate protein activity in a degradation-independent manner .

K6-K48 Branched Chains: These can be formed by bacterial effector proteins like Non-LEE-encoded Ligase (NleL) (CID: 10738018) from enterohemorrhagic E. coli .

Branched chains are thought to improve the versatility, complexity, and specificity of ubiquitin-dependent signaling by prioritizing substrate processing, favoring coincidence detection, or enabling the editing of ubiquitin functions . For instance, they can be more effective in targeting proteins for proteasomal degradation than homotypic chains of the same length . The distinct linkages in branched chains can also be read out independently by different ubiquitin-binding domains (UBDs) .

High-Throughput Analysis of this compound Chain Dynamics and Interactomes

The intricate nature and dynamic regulation of this compound chains necessitate advanced high-throughput methodologies for their comprehensive analysis. These techniques are crucial for understanding this compound chain dynamics and mapping their interactomes on a global scale.

Mass Spectrometry (MS)-Based Approaches: Mass spectrometry has become the primary platform for large-scale analysis of protein ubiquitination, providing highly sensitive and accurate quantification of different ubiquitin (CID: 5979) linkages and PTMs on ubiquitin .

Ubiquitin Clipping: This new proteomics technique enables the production of high-definition maps of protein ubiquitination . It involves pretreating protein samples and then analyzing them using electrophoresis and mass spectrometry . This method has revealed that branched ubiquitin chains are more common than previously thought and allows for the study of combinations of modifications on ubiquitin and other proteins .

Ub-AQUA/PRM (Ubiquitin-Absolute Quantification/Parallel Reaction Monitoring): This MS-based quantification method directly and highly sensitively measures the stoichiometry of all eight ubiquitin-ubiquitin linkage types simultaneously . It also allows for the quantification of complex topologies like the K48/K63 branched ubiquitin chain .

UbiChEM-MS (Ubiquitin Chain Enrichment Middle-Down Mass Spectrometry): This approach allows for the characterization of ubiquitin chain architecture in enriched populations from cell extracts . It involves isolating ubiquitin chains using an immobilized ubiquitin-binding domain (UBD) specific to a particular linkage, followed by minimal trypsinolysis and high-resolution mass spectrometry . This method has been used to identify endogenous K11/K48 branched ubiquitin chains in cells, particularly in the context of cell cycle progression .

Quantitative Ubiquitylomics: This approach utilizes anti-K-ε-GG antibody-based proteomics to identify ubiquitination sites and quantify them in combination with ubiquitin chain linkage types in specific proteins or organelles . Techniques like label-free and tandem mass tag (TMT)-based quantitative approaches, coupled with high-resolution LC-MS/MS, enable sensitive and comprehensive analysis of the ubiquitylome, revealing dynamic changes in response to various perturbations . Stable isotope labeling with amino acids in cell culture (SILAC) is another highly accurate in vivo labeling method for large-scale proteomics .

Interactome Studies: To understand the regulatory mechanisms of ubiquitin (CID: 5979) signaling, identifying the interactome of core ubiquitin enzymes, such as E3 ligases, DUBs, and the proteasome, is crucial . Tandem ubiquitin-binding entities (TUBEs) are valuable tools for this, increasing affinity for this compound chains and protecting ubiquitinated proteins from proteasomal and DUB activities during cell lysis, facilitating their purification and subsequent MS analysis .

Development of Novel Tools and Methodologies for this compound Research

The complexity of this compound (CID: 5979) signaling necessitates the continuous development of novel tools and methodologies. These innovations are crucial for deciphering the ubiquitin code with higher precision and for visualizing its dynamic nature in living systems.

Chemical and Semi-synthetic Strategies: Significant progress has been made in the chemical and semi-synthetic strategies for preparing well-defined ubiquitin conjugates . These advancements allow for site-specific ubiquitination of proteins and the synthesis of relatively large amounts of complex ubiquitin conjugates with defined covalent structures .

Solid Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL): These methodologies are being refined to synthesize various this compound (CID: 5979) chain architectures, including straight and branched chains, with precise control over linkage points . Microwave-assisted SPPS has enabled highly efficient synthesis of isopeptide-linked ubiquitin (CID: 5979) and this compound (CID: 5979), including all seven diubiquitins (CID: 17145700, CID: 17145701, CID: 17145702, CID: 17145703, CID: 17145704, CID: 17145705, CID: 17145706) on a multi-milligram scale . This allows for studying the effects of chain length and specific ubiquitin chain types on protein structure and function in different cellular pathways .

Synthesis of Atypical and Branched Chains: Efforts are underway to synthesize phosphorylated and acetylated ubiquitin chains, as well as complex K48/K63 branched and K63/M1 mixed chains, to understand their unique signaling roles and identify their specific decoder molecules .

Imaging Techniques: Recent developments in microscopy-based imaging are complementing biochemical methods, enabling the visualization of ubiquitination in cells and tissues, often in real-time .

Fluorescence and Confocal Microscopy: These techniques utilize ubiquitin-specific antibodies or fluorescent tags to visualize ubiquitination in specific cellular compartments and study its dynamics .

Live-Cell Imaging: This allows for the study of ubiquitination dynamics in living cells . Techniques such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging (FLIM) directly monitor the ubiquitination of substrates .

Ubiquitination-induced Fluorescence Complementation (UiFC): A variant of bimolecular fluorescence complementation (BiFC) (CID: 10459524), UiFC has been used to image K48-linked chains in cells, providing insights into their dynamics during processes like presynaptic assembly .

Super-resolution Microscopy: This advanced imaging technique aims to transition from qualitative to quantitative approaches, enabling a more detailed understanding of ubiquitin (CID: 5979) chain formation and distribution of functional E3 ligase protein complexes in their native environment .

Novel Probes and Reporter Systems: New reagents and reporter systems are being developed to overcome challenges in studying ubiquitination, such as the transient nature of ubiquitinated proteins and the specificity of antibodies .

Ubiquitin-Traps: These high-affinity nano-traps, consisting of anti-ubiquitin nanobodies (CID: 161833004) coupled to beads, can immunoprecipitate monomeric ubiquitin (CID: 5979), ubiquitin chains, and ubiquitinated proteins from various cell extracts .

UbiREAD (Ubiquitinated Reporter Evaluation After intracellular Delivery): This technology allows researchers to study the intracellular degradation of proteins with defined ubiquitin tags inside mammalian cells, providing insights into the complex ubiquitin code . UbiREAD has shown that intracellular degradation is faster than in vitro and that different ubiquitin chain lengths and linkages have distinct degradation rates and fates .

Therapeutic Targeting of this compound Pathway Components and Mechanisms

The crucial role of the ubiquitin-proteasome system (UPS) in maintaining cellular homeostasis and its dysregulation in numerous diseases, including cancer and neurodegenerative disorders, have made its components attractive therapeutic targets .

Targeting the Proteasome: Proteasome inhibitors were among the first drugs approved for targeting the ubiquitin (CID: 5979) pathway. Bortezomib (CID: 387531), for example, targets the chymotrypsin-like activity of the 20S proteasomal core particle, leading to the accumulation of immunoglobulin proteins in myeloma cells, causing apoptosis and sensitizing them to chemotherapy . Next-generation proteasome inhibitors, including immunoproteasome-selective inhibitors, are also under development .

Modulating E3 Ubiquitin Ligases: E3 ubiquitin ligases are key mediators of protein degradation and promising drug leads, with over 600 known E3 ligases in humans . Modulators of E3 ligase activity are being explored for various therapeutic applications:

Inhibitors/Activators: Small molecules are being developed to modulate the activity of specific E3 ligases . For instance, inhibiting E3 ligases involved in the degradation of tumor suppressors or the stabilization of oncogenes is a strategy in cancer therapy .

Cereblon (CRBN) (CID: 10609) E3 Ligase Modulators (CELMoDs): These compounds, including immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) (CID: 216327), bind to CRBN, altering the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex and leading to the degradation of proteins like Ikaros (CID: 10328) and Aiolos (CID: 10619) . CELMoDs demonstrate higher affinity for CRBN and stronger degradation of Ikaros and Aiolos compared to earlier IMiDs, showing significant anti-myeloma and immunomodulatory effects .

PROTACs (Proteolysis-Targeting Chimeras): This transformative technology utilizes bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, inducing proximity and leading to the target protein's ubiquitination and subsequent proteasomal degradation . PROTACs offer high target selectivity and potency, with efforts focused on developing orally bioavailable compounds .

Targeting Deubiquitinating Enzymes (DUBs): DUBs reverse ubiquitination and are crucial regulators of protein homeostasis. As such, modulators of DUB function are considered important therapeutics, particularly in oncology, immunology, and neurodegenerative disorders .

DUB Inhibitors: The development of selective DUB inhibitors has been a focus, despite challenges in developing specific allosteric compounds . USP7 (CID: 71360077) is a DUB of particular interest, as its inhibition by drug candidates like compound 4 and GNE-6776 has shown to enhance the ubiquitination and degradation of MDM2 (CID: 172909) and increase p53 (CID: 11624647) levels, leading to cancer cell apoptosis . USP14 (CID: 71360079) and USP30 (CID: 71360081) are other DUBs being explored for their therapeutic potential in neurodegenerative diseases like Parkinson's, by activating mitophagy .

The ongoing research into this compound (CID: 5979) pathway components and mechanisms holds immense promise for the development of novel therapeutic strategies.

Q & A

Q. What experimental techniques are essential for characterizing polyubiquitin chain topology in vitro?

Methodological Answer: Key techniques include (1) ubiquitin linkage-specific antibodies (e.g., K48- vs. K63-specific antibodies for Western blotting), (2) tandem ubiquitin-binding entity (TUBE) affinity purification combined with mass spectrometry to enrich and identify chain types, and (3) deubiquitinase (DUB) profiling to selectively cleave specific linkages. For example, K48-linked chains are resistant to USP2 but cleaved by OTUB1, while K63-linked chains are hydrolyzed by AMSH .

Q. How do researchers validate the specificity of ubiquitin antibodies in this compound studies?

Methodological Answer: Validation involves (1) peptide array screening to test cross-reactivity against all ubiquitin lysine residues, (2) knockdown/knockout models (e.g., CRISPR-Cas9 for ubiquitin ligases) to confirm signal loss in target pathways, and (3) competitive assays using linkage-specific DUBs. For instance, loss of K48 signal after USP21 treatment confirms antibody specificity .

Q. What statistical tools are recommended for analyzing ubiquitin chain length distribution in proteomic datasets?

Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U-test) for skewed data distributions and principal component analysis (PCA) to cluster chain-length patterns. Tools like MaxQuant or Skyline can quantify ubiquitin peptides, while R packages (e.g., ggplot2) visualize chain dynamics across experimental conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro ubiquitination assays and cellular studies?

Methodological Answer: Contradictions often arise from differences in substrate concentration , post-translational modifiers , or competing E3 ligases . To address this:

  • Perform crosslinking mass spectrometry to capture transient interactions in vivo.
  • Use CRISPR-based endogenous tagging (e.g., HiBiT system) to monitor ubiquitination kinetics in live cells.
  • Apply kinetic modeling (e.g., COPASI) to simulate enzyme competition and validate hypotheses .

Q. What strategies are effective for distinguishing branched vs. linear this compound chains in signaling pathways?

Methodological Answer: Branched chains (e.g., K48-K63 hybrids) require:

  • Middle-down proteomics with electron-transfer dissociation (ETD) to preserve labile linkages.
  • Immunoprecipitation with dual-linkage antibodies (e.g., K48 + K63).
  • Structural techniques like cryo-EM to visualize chain architecture in NF-κB or DNA repair complexes .

Q. How should researchers approach contradictory findings on the role of K11-linked chains in ER-associated degradation (ERAD)?

Methodological Answer: Contradictions may stem from cell-type-specific E3 ligases (e.g., gp78 vs. HRD1). To clarify:

  • Use tissue-specific knockout models to isolate ligase contributions.
  • Combine pulse-chase assays with proteasome inhibitors (e.g., MG132) to measure substrate turnover.
  • Analyze ubiquitin chain restriction (UbiCRest) profiles in ERAD substrates like CD3δ .

Methodological and Reproducibility Considerations

Q. What are the best practices for ensuring reproducibility in this compound pulldown assays?

Methodological Answer:

  • Standardize lysis buffer composition (e.g., 1% NP-40 vs. RIPA) to preserve chain integrity.
  • Include DUB inhibitors (e.g., PR-619) during extraction.
  • Validate results with orthogonal methods (e.g., siRNA-mediated depletion of ubiquitin-binding proteins) .

Q. How can multi-omics datasets (proteomics, transcriptomics) be integrated to study this compound-mediated signaling networks?

Methodological Answer:

  • Use weighted gene co-expression network analysis (WGCNA) to link ubiquitination hotspots to transcriptional modules.
  • Apply machine learning classifiers (e.g., random forests) to prioritize E3 ligase-substrate pairs from proteomic data.
  • Cross-reference with phosphoproteomics to identify kinase-ubiquitin crosstalk .

Emerging Research Directions

Q. What novel methodologies are advancing the study of non-canonical ubiquitin chains (e.g., Ser/Thr-linked chains)?

Methodological Answer:

  • Genetic code expansion to incorporate photocrosslinkers (e.g., diazirine) into ubiquitin for trapping transient interactions.
  • Native mass spectrometry with ion mobility to resolve atypical chain topologies.
  • Phage display libraries to engineer linkage-specific synthetic antibodies .

Q. How can single-cell ubiquitin profiling address heterogeneity in this compound chain dynamics?

Methodological Answer:

  • scRNA-seq with ubiquitin pathway-focused gene panels (e.g., UBA1, PSMD4).
  • Mass cytometry (CyTOF) using metal-tagged ubiquitin antibodies.
  • Live-cell imaging with FRET-based ubiquitin biosensors (e.g., Ubiquitin-STING) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.